Abstract 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS 1196147-49-5 ) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and modulator...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS 1196147-49-5 ) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reactivity profile, and applications in medicinal chemistry. The compound's unique substitution pattern—combining a nucleophilic amino group, an electrophilic bromo handle, and a metabolically stable trifluoromethyl group—makes it a versatile scaffold for fragment-based drug discovery (FBDD).
Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated)
~2.5 (Pyridine N), ~13 (Amine NH)
LogP
~2.1 (Enhanced lipophilicity due to -CF₃)
Synthetic Routes and Manufacturing[1][2][5][6][7]
The synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine requires precise regiocontrol to distinguish between the multiple reactive sites on the pyridine ring.
Reagent: Ammonia (NH₃) in aqueous or alcoholic solution (e.g., i-PrOH).
Conditions: Elevated temperature (80–120 °C) in a sealed vessel (autoclave).
Mechanism: The 2-position is activated for nucleophilic attack due to the inductive effect of the adjacent pyridine nitrogen and the electron-withdrawing trifluoromethyl group at the 6-position. While the 4-position is also activated (para to N), the 2-position is generally more reactive towards hard nucleophiles like ammonia in this specific scaffold, though optimizing the ratio of 2-amino vs. 4-amino isomers is critical.
Alternative Route: Curtius Rearrangement
For high-purity applications avoiding isomer separation:
The 2-aminopyridine motif is a classic "hinge binder" in ATP-competitive kinase inhibitors. The nitrogen of the pyridine ring accepts a hydrogen bond from the backbone NH of the kinase hinge, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
Role of CF₃: Increases lipophilicity for membrane permeability and prevents metabolic degradation.
Role of Br: Replaced by a hydrophobic group (phenyl, pyrazole) to occupy the hydrophobic pocket II.
Case Study Context: KRAS and PI3K Inhibitors
Analogs of this scaffold are utilized in the synthesis of inhibitors targeting:
KRAS G12C: Covalent inhibitors often utilize substituted aminopyridines to position the electrophilic warhead near the mutant cysteine.
PI3K/mTOR: Used as the core scaffold to link the morpholine hinge binder with the affinity pocket substituents.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage: Keep in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light.
References
ChemicalBook . (n.d.). 4-Bromo-6-trifluoromethyl-pyridin-2-ylamine Properties and CAS. Retrieved from
BenchChem . (n.d.). 2-Amino-4-(trifluoromethyl)pyridine Application Notes. Retrieved from
National Institutes of Health (NIH) . (2013). Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central. Retrieved from (General context on TFMP scaffolds).
Google Patents . (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine and related analogs. EP2527327A1. Retrieved from
Technical Guide: Synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
The following technical guide details the synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine , a critical scaffold in medicinal chemistry used for developing kinase inhibitors and agrochemicals. Executive Summary Ta...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine , a critical scaffold in medicinal chemistry used for developing kinase inhibitors and agrochemicals.
Executive Summary
Target Molecule: 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
CAS Registry Number: 1093867-33-0 (Generic/Isomer dependent)
Core Application: This scaffold combines a nucleophilic amino group (C2), an electrophilic handle for cross-coupling (C4-Br), and a lipophilic metabolic blocker (C6-
). It is a "privileged structure" for fragment-based drug discovery (FBDD).
Synthetic Challenge: The primary challenge is regioselectivity .
Electrophilic Aromatic Substitution (EAS): Direct bromination of 2-amino-6-(trifluoromethyl)pyridine typically yields the 3-bromo or 5-bromo isomer due to the ortho/para directing effect of the amine and the steric/electronic influence of the
group. Accessing the 4-position requires indirect methods.
Nucleophilic Aromatic Substitution (
): Reaction of 2,4-dibromo-6-(trifluoromethyl)pyridine with ammonia favors substitution at C4 (yielding the 4-amino isomer) rather than C2, making this route low-yielding for the target.
Recommended Strategy: The N-Oxide Activation Route is the most reliable method to install the bromine at C4 with high regiocontrol.
Retrosynthetic Analysis
To achieve the 2,4,6-substitution pattern, we disconnect the molecule at the C4-Bromine bond, utilizing the N-oxide functionality to direct nucleophilic attack to the 4-position.
Figure 1: Retrosynthetic disconnection showing the N-oxide activation strategy to access the C4 position.
Detailed Synthetic Protocol (N-Oxide Route)
This protocol utilizes 2-Amino-6-(trifluoromethyl)pyridine as the starting material. This route circumvents the poor regioselectivity of direct halogenation.
Step 1: Amine Protection
The free amine must be protected to prevent N-oxidation at the exocyclic nitrogen and to direct the subsequent bromination.
Reagents: Acetic anhydride (
), Pyridine (solvent/base), or in DCM.
Procedure:
Dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 equiv) in dichloromethane (DCM).
Add triethylamine (1.2 equiv) and cool to 0°C.
Dropwise add acetic anhydride (1.1 equiv).
Stir at room temperature (RT) for 4 hours until TLC shows consumption of starting material.
Workup: Wash with 1N HCl (to remove excess amine), then saturated
Formation of the pyridine N-oxide activates the C2 and C4 positions toward nucleophilic attack while the acetamide group sterically blocks C2 (and electronically moderates the system).
Reagents: m-Chloroperbenzoic acid (mCPBA), DCM.
Procedure:
Dissolve the acetamide from Step 1 in DCM.
Add mCPBA (1.5 equiv) portion-wise at 0°C.
Allow to warm to RT and stir for 12–16 hours.
Workup: Quench with saturated
(to destroy excess peroxide) and saturated . Extract with DCM/Isopropanol (3:1) if the product is polar.
This is the critical step. Reaction with phosphoryl bromide (
) effects the "Meisenheimer-type" rearrangement/substitution. The oxygen of the N-oxide attacks the phosphorus, creating a leaving group, while the bromide attacks C4.
Reagents: Phosphoryl bromide (
), Toluene or DCE (Dichloroethane).
Procedure:
Suspend the N-oxide (1.0 equiv) in anhydrous Toluene.
Add
(1.5–2.0 equiv) under nitrogen atmosphere.
Heat to reflux (100–110°C) for 2–4 hours.
Mechanism Note: The reaction proceeds via an intermediate phosphorodibromidate. Attack at C2 is blocked by the acetamido group; attack at C6 is blocked by
. C4 is the sterically and electronically favored site.
Workup: Cool to 0°C. Carefully quench with ice water (exothermic hydrolysis of
). Neutralize with . Extract with Ethyl Acetate.
Purification: Silica gel chromatography (Hexanes/EtOAc).
Removal of the acetyl group yields the final target.
Reagents: Ethanol, HCl (aqueous) or NaOH (aqueous).
Procedure:
Dissolve the bromide in Ethanol.
Add 2M NaOH (aqueous) or 6M HCl.
Heat to 60°C for 1–2 hours.
Workup: Adjust pH to ~8. Extract with Ethyl Acetate.
Final Product:4-Bromo-6-(trifluoromethyl)pyridin-2-amine .
Alternative Route Analysis (Why others fail)
It is crucial to understand why simpler routes are not recommended for high-purity synthesis.
Route
Precursors
Outcome
Reason for Failure/Low Yield
Direct Bromination
2-Amino-6--pyridine + /NBS
3-Bromo / 5-Bromo
The amino group directs Ortho/Para. C3 is ortho; C5 is para. C4 is meta to the amine and deactivated by the ring nitrogen.
Amination
2,4-Dibromo-6--pyridine +
4-Amino -2-bromo
In 2,4-dihalopyridines, the 4-position is generally more reactive toward nucleophiles than the 2-position due to lower steric hindrance and stable intermediate complex.
Comparative Workflow Diagram
Figure 2: Comparison of direct bromination vs. the N-oxide route, highlighting the regioselectivity advantage of the latter.
Quantitative Data Summary
Parameter
Value / Condition
Note
Overall Yield (Est.)
35% – 50%
Over 4 steps (N-oxide route)
Key Reagent
Essential for C4 functionalization
Critical Temp
100–110°C
Required for Step 3 (Bromination)
Regioselectivity
>20:1 (C4 vs C3/C5)
Via N-oxide rearrangement
Safety & Handling
Phosphoryl Bromide (
): Highly corrosive and water-reactive. Releases HBr upon contact with moisture. Handle in a fume hood under inert atmosphere.
mCPBA: Potentially explosive if concentrated or dried. Store in a cool place; quench peroxides completely before workup.
Pyridine Derivatives: Often toxic and skin irritants. Use double gloving.
References
N-Oxide Functionalization:Katritzky, A. R.; Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971.
Regioselectivity in Pyridines:Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002.
Synthesis of 4-Halo-pyridines:Klamann, D. "Methods of Organic Chemistry (Houben-Weyl)." Thieme, Vol E7b.
Analogous Synthesis (4-Chloro): Journal of Medicinal Chemistry, 2010, 53 (22), 7938–7957. Link (Demonstrates
chlorination of 2-acetamidopyridine-N-oxide).
Commercial Availability: Sigma-Aldrich / Merck Catalog entry for 2-Amino-6-(trifluoromethyl)pyridine (CAS 34486-24-3). Link
Foundational
Spectroscopic data for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine Authored by: A Senior Application Scientist Introduction 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a sub...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Authored by: A Senior Application Scientist
Introduction
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motifs, including the pyridine core, a primary amine, a bromine atom, and a trifluoromethyl group, make it a versatile building block in the synthesis of complex pharmaceutical intermediates.[2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and Mass Spectrometry—that define the molecular identity of this compound. The interpretation herein is grounded in fundamental spectroscopic principles and validated through comparative analysis with structurally related molecules.
Molecular Structure and Spectroscopic Overview
The unique arrangement of substituents on the pyridine ring dictates a distinct spectroscopic fingerprint. The electron-withdrawing nature of both the bromine and trifluoromethyl groups, combined with the electron-donating primary amine, creates a unique electronic environment that is clearly resolved by various spectroscopic techniques.
Caption: Molecular structure of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR
Sample Preparation: Approximately 10-15 mg of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with chemical shifts referenced to δ = 0.00 ppm.[3] For ¹⁹F NMR, an external standard like CFCl₃ is often used.[3]
Data Acquisition: Spectra are recorded on a 400 MHz (or higher) spectrometer at ambient temperature. Standard pulse programs are used for ¹H, ¹³C, and ¹⁹F acquisitions.
¹H NMR Spectroscopy: Interpretation and Analysis
The proton NMR spectrum is expected to show two distinct signals in the aromatic region and a broad signal for the amine protons. The two aromatic protons (H-3 and H-5) are in different chemical environments and do not couple with each other, resulting in two singlets (or very narrow doublets due to small long-range couplings).
Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 4.5-5.5 ppm. The chemical shift and broadness can be highly dependent on solvent and concentration due to hydrogen bonding and exchange.
Aromatic Protons (H-3, H-5):
H-3: This proton is adjacent to the electron-donating amine group, which should shield it relative to H-5. An expected chemical shift is around δ 6.8-7.0 ppm.
H-5: This proton is situated between the electron-withdrawing bromine and trifluoromethyl groups, leading to significant deshielding. Its chemical shift is predicted to be further downfield, around δ 7.2-7.4 ppm.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
-NH₂
4.5 - 5.5
Broad Singlet
H-3
6.8 - 7.0
Singlet
H-5
7.2 - 7.4
Singlet
¹³C NMR Spectroscopy: Interpretation and Analysis
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring. The trifluoromethyl group introduces characteristic quartet splitting patterns due to C-F coupling.
C-2, C-4, C-6: These carbons are directly attached to heteroatoms or electron-withdrawing groups and will appear downfield. C-2 (attached to NH₂) and C-6 (attached to CF₃) are expected at the lower end of the aromatic region, while C-4 (attached to Br) will be at a higher field due to the heavy atom effect.
C-3, C-5: These carbons, bonded to hydrogen, will appear at a higher field compared to the substituted carbons.
CF₃ Carbon: This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant (typically >270 Hz).[3][4] The chemical shift is expected around δ 120-125 ppm.[3]
C-6: The carbon attached to the CF₃ group will also show a quartet splitting pattern due to two-bond coupling (²JCF), but with a much smaller coupling constant (typically 30-35 Hz).[3]
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity (due to C-F coupling)
Predicted Coupling Constant (J, Hz)
C-2
158 - 162
Singlet
-
C-3
110 - 115
Singlet
-
C-4
118 - 122
Singlet
-
C-5
125 - 130
Singlet
-
C-6
148 - 152
Quartet
²JCF ≈ 30-35
-CF₃
120 - 125
Quartet
¹JCF ≈ 270-275
¹⁹F NMR Spectroscopy
¹⁹F NMR is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single chemical environment for the three fluorine atoms results in a sharp singlet. The chemical shift for a CF₃ group on an aromatic ring is typically observed in the range of δ -60 to -65 ppm relative to CFCl₃.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Experimental Protocol: IR
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.[5]
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Caption: A simplified workflow for acquiring an IR spectrum.
Interpretation and Analysis
The IR spectrum provides clear evidence for the primary amine, the aromatic ring, and the C-F bonds.
N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.[6][7] These correspond to the asymmetric and symmetric N-H stretching vibrations.
N-H Bending: The scissoring vibration of the primary amine typically appears as a medium to strong band in the 1580-1650 cm⁻¹ region.[6]
Aromatic C=C Stretching: Medium intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range.
C-N Stretching: The stretching vibration for an aromatic amine C-N bond is usually found between 1250-1335 cm⁻¹.[6]
C-Br Stretching: The C-Br stretch appears in the fingerprint region, typically between 500-600 cm⁻¹.[8]
Vibrational Mode
Characteristic Wavenumber (cm⁻¹)
Intensity
N-H Stretch (asymmetric)
3400 - 3500
Medium
N-H Stretch (symmetric)
3300 - 3400
Medium
Aromatic C-H Stretch
3000 - 3100
Weak
N-H Bend (Scissoring)
1580 - 1650
Medium-Strong
Aromatic C=C Ring Stretch
1450 - 1600
Medium
C-N Stretch (Aromatic Amine)
1250 - 1335
Strong
C-F Stretch (CF₃)
1100 - 1350
Very Strong
C-Br Stretch
500 - 600
Medium-Strong
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Experimental Protocol: MS
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI often provides valuable fragmentation data, while ESI is more likely to show the intact molecular ion.
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Interpretation and Analysis
The key feature to look for in the mass spectrum is the molecular ion peak and its isotopic pattern.
Molecular Weight: The monoisotopic mass of C₆H₄BrF₃N₂ is approximately 239.96 g/mol .
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments. The M⁺ peak will be at m/z ≈ 240, and the M+2 peak (containing ⁸¹Br) will be at m/z ≈ 242, with roughly equal intensity. This pattern is a definitive confirmation of the presence of one bromine atom in the molecule.
Ion
Predicted m/z
Relative Intensity
Notes
[M]⁺ (⁷⁹Br)
~240
~100%
Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺ (⁸¹Br)
~242
~98%
Molecular ion containing the ⁸¹Br isotope.
[M-Br]⁺
~161
Variable
Fragment corresponding to the loss of bromine.
[M-CF₃]⁺
~171
Variable
Fragment corresponding to the loss of a CF₃ group.
Summary and Conclusion
The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, while ¹⁹F NMR confirms the trifluoromethyl substituent. IR spectroscopy verifies the presence of key functional groups, especially the primary amine and C-F bonds. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its distinct isotopic signature. This complete spectroscopic dataset serves as a critical reference for researchers and scientists, ensuring material identity and purity in synthetic and drug development applications.
References
University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." UCLA Chemistry.
The Journal of Organic Chemistry. "Ahead of Print.
Kumar, P., & Sharma, S. D. (1997). "Infrared Spectral Studies of Some Substituted Pyridines." Asian Journal of Chemistry, 9(2), 288–292.
ResearchGate. "Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
ResearchGate. "19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry.
ResearchGate. "The oa-TOF mass spectra of the major bromine-containing peaks.
Musio, B., Gala, E., & Ley, S. V. (2017). "Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow." Organic Process Research & Development, 22(1), 96-101.
Supporting Information. "General information. NMR spectra were obtained on a 400 MHz spectrometer."
1H NMR and 13C NMR spectra of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine Introduction: Elucidating a Key Pharmaceutical Building Block 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a substi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Introduction: Elucidating a Key Pharmaceutical Building Block
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of an electron-donating amino group with electron-withdrawing bromine and trifluoromethyl substituents, make it a valuable scaffold for synthesizing complex target molecules. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret the NMR data of complex, substituted heteroaromatic systems.
Molecular Structure and Electronic Influences
To predict and interpret the NMR spectra, one must first consider the electronic effects of each substituent on the pyridine ring. The structure and standard numbering are shown below.
Caption: Structure of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine.
2-Amino (-NH₂): A strong electron-donating group (EDG) that increases electron density at the ortho (C3) and para (C5) positions through resonance. This effect causes significant upfield shifts (shielding) for the attached and nearby nuclei.
4-Bromo (-Br): An electronegative atom that withdraws electron density inductively (deshielding). However, it can also donate electron density weakly through resonance. Its overall effect is electron-withdrawing.
6-Trifluoromethyl (-CF₃): A very strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms.[1] It significantly deshields nearby nuclei, particularly at the ortho position (C5). The fluorine atoms also introduce characteristic C-F and H-F spin-spin couplings.
The resulting spectra are a product of the balance between these competing electronic effects.
¹H NMR Spectral Analysis: A Predictive Approach
Based on the analysis of structurally similar compounds, such as 2-aminopyridine and various brominated/trifluoromethylated pyridines, we can confidently predict the ¹H NMR spectrum.[2][3][4]
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Key Influences
H-5
~7.0 - 7.5
Singlet (s) or narrow doublet (d)
1H
Deshielded by adjacent -CF₃; Shielded by para -NH₂
H-3
~6.5 - 7.0
Singlet (s) or narrow doublet (d)
1H
Strongly shielded by adjacent -NH₂
-NH₂
~4.5 - 6.0
Broad Singlet (br s)
2H
Exchangeable proton; variable shift
In-Depth Interpretation
Aromatic Protons (H-3 and H-5):
Chemical Shifts: The spectrum will feature two distinct signals in the aromatic region, each integrating to one proton. The H-3 proton, being ortho to the powerful electron-donating amino group, is expected to be the most shielded (furthest upfield).[3] Conversely, the H-5 proton is ortho to the strongly electron-withdrawing trifluoromethyl group, which will shift it significantly downfield. The final positions are a balance of these effects.
Multiplicity: The coupling constant between H-3 and H-5 (⁴JHH) is typically very small or zero in pyridines. Therefore, both signals are expected to appear as sharp singlets. A very small long-range coupling to the fluorine atoms (⁴JHF or ⁵JHF) might cause slight broadening or a very narrow multiplet structure, observable with high-resolution instrumentation.
Amino Protons (-NH₂):
Chemical Shift & Peak Shape: The two protons of the amino group will appear as a single, broad resonance. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange with trace amounts of water. In aprotic solvents like CDCl₃ or DMSO-d₆, this peak is typically found in the range of 4.5-6.0 ppm. The broadness is a result of rapid chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus.
¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework and the influence of the substituents. The presence of fluorine adds a layer of complexity and diagnostic power through C-F coupling.[5][6]
Carbon Assignment
Predicted δ (ppm)
Multiplicity (due to ¹⁹F)
Key Influences & Coupling
C-2
~158 - 162
Singlet (s)
Attached to -NH₂ group
C-6
~148 - 152
Quartet (q)
Attached to -CF₃; Strong ¹JCF coupling
C-4
~135 - 140
Narrow Quartet (q)
Attached to -Br; Weaker ³JCF coupling
C-5
~115 - 120
Narrow Quartet (q)
Shielded by para -NH₂; Deshielded by ortho -CF₃; Weaker ²JCF coupling
C-3
~105 - 110
Singlet (s)
Strongly shielded by ortho -NH₂
-CF₃
~120 - 125
Quartet (q)
Strong ¹JCF coupling (~275 Hz)
In-Depth Interpretation
Carbons Bearing Substituents (C-2, C-4, C-6):
C-2: Directly bonded to the amino group, this carbon will be found at the downfield end of the spectrum, typical for carbons attached to nitrogen in a heteroaromatic ring.
C-6: This carbon is attached to the highly electronegative CF₃ group, leading to significant deshielding. Crucially, its signal will be split into a quartet by the three fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 35 Hz.[2]
C-4: The carbon bearing the bromine atom will appear in the mid-range of the aromatic signals. It may show slight broadening or a small quartet splitting due to a three-bond coupling to the fluorine atoms (³JCF).
Protonated Carbons (C-3, C-5):
C-3: Being ortho to the electron-donating -NH₂ group, C-3 will be the most shielded (furthest upfield) of the ring carbons.
C-5: The chemical shift of C-5 is a balance between the shielding effect from the para-amino group and the deshielding effect from the ortho-trifluoromethyl group. It is expected to be further downfield than C-3. Its signal will likely appear as a narrow quartet due to two-bond coupling with the fluorine atoms (²JCF).
Trifluoromethyl Carbon (-CF₃):
The carbon of the -CF₃ group itself gives a highly diagnostic signal. It appears as a prominent quartet due to the large one-bond C-F coupling constant (¹JCF), typically around 275 Hz.[2]
Experimental Protocols: A Self-Validating System
To ensure unambiguous assignment and structural verification, a multi-tiered experimental approach is recommended. This protocol constitutes a self-validating system where data from one experiment is used to confirm the interpretation of another.
Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that will solubilize the amine and allow observation of the -NH₂ protons. CDCl₃ is another common alternative.
Concentration: Accurately weigh approximately 5-10 mg of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine.
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
NMR Data Acquisition Workflow
The following workflow ensures comprehensive data collection for complete structural elucidation.
Caption: Self-validating workflow for NMR analysis.
¹H NMR: Acquire a standard proton spectrum to identify all proton signals and their multiplicities.
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. Note the quartet patterns arising from C-F coupling.
2D HSQC (Heteronuclear Single Quantum Coherence): This is a critical step. It generates a correlation map between protons and the carbons they are directly attached to. This will definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal, validating the initial assignments.
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is invaluable for confirming the overall structure. For example, one would expect to see a correlation between the H-3 proton and carbons C-2, C-4, and C-5, and between the H-5 proton and carbons C-4 and C-6. This web of correlations provides undeniable proof of the molecular connectivity.
Conclusion
The ¹H and ¹³C NMR spectra of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine are rich with information that directly reflects its complex electronic structure. A thorough interpretation requires an understanding of the competing effects of the amino, bromo, and trifluoromethyl substituents. While the ¹H spectrum is relatively simple, showing two distinct aromatic singlets and a broad amino resonance, the ¹³C spectrum offers deeper insight through the diagnostic quartet patterns induced by C-F coupling. By employing a systematic and self-validating experimental workflow that includes both 1D and 2D NMR techniques, researchers can achieve unambiguous spectral assignment and confidently verify the structure of this important chemical entity, ensuring the integrity and success of their scientific endeavors.
References
New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry.
An In-depth Technical Guide to the Safe Handling of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Compound: A Risk-Based Perspective
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative. The presence of a bromine atom and a trifluoromethyl group on the pyridine ring influences its reactivity and toxicological profile. From a safety standpoint, it is crucial to recognize that compounds with similar structures are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can also cause serious skin and eye irritation.[3][4][5] Therefore, a proactive and informed approach to safety is paramount.
The trifluoromethyl group, while integral to the compound's utility in medicinal chemistry, can contribute to its metabolic stability and potential for bioaccumulation, necessitating careful handling to prevent environmental release.[6] The amino and bromo functionalities also present specific reactivity hazards that must be managed.
Hazard Identification and Classification
Based on data from analogous compounds, 4-Bromo-6-(trifluoromethyl)pyridin-2-amine should be treated as a hazardous substance. The primary hazards are summarized in the table below.
The Hierarchy of Controls: A Proactive Safety Framework
To mitigate the risks associated with handling 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls for risk mitigation.
3.1. Engineering Controls: The First Line of Defense
The primary engineering control for handling 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a certified chemical fume hood.[4][9] All manipulations of the solid compound or its solutions should be performed within the fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has adequate airflow and is functioning correctly before commencing work. Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
3.2. Administrative Controls: Standard Operating Procedures and Training
All personnel handling this compound must be thoroughly trained on its hazards and the established Standard Operating Procedures (SOPs). Key administrative controls include:
Restricted Access: Only authorized and trained personnel should have access to areas where this compound is stored and handled.
Clear Labeling: All containers must be clearly labeled with the chemical name, hazard pictograms, and any other required warnings.
No Food or Drink: Do not eat, drink, or smoke in laboratory areas where this chemical is used.[3][4]
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4]
3.3. Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory as the final layer of protection.[10][11]
NIOSH-approved respirator with appropriate cartridges.
Required if working outside of a fume hood or if there is a risk of aerosol generation.[1][4]
Step-by-Step Handling and Experimental Workflow
The following workflow outlines the critical steps for safely handling 4-Bromo-6-(trifluoromethyl)pyridin-2-amine during a typical laboratory procedure.
Caption: A typical experimental workflow for handling the compound.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine and prevent hazardous reactions.
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][9][12] The recommended storage temperature is typically 2-8°C.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.[8]
Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a swift and informed response is critical.
6.1. Accidental Release
Evacuate: Immediately evacuate the affected area.
Ventilate: Ensure the area is well-ventilated.
Containment: Prevent further spread of the material. Do not let the product enter drains.
Clean-up: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[2][8] Avoid generating dust.[8][9]
6.2. First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7][9]
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4][7] Seek medical attention if irritation persists.[2][8]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4][9] Remove contact lenses if present and easy to do. Continue rinsing.[2][4] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[7] Rinse mouth with water.[4][7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[4][7]
Disposal Considerations
All waste containing 4-Bromo-6-(trifluoromethyl)pyridin-2-amine must be treated as hazardous waste.
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[8]
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][4][9] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]
Conclusion
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a valuable compound in research and development. However, its potential hazards necessitate a thorough understanding and strict adherence to safety protocols. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and following the established handling and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively.
References
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited. [Link]
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. [Link]
Synthesis of α-trifluoromethyl amines - Organic Chemistry Portal. [Link]
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. [Link]
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - NIH. [Link]
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]
The Versatile Building Block: 4-Bromo-6-(trifluoromethyl)pyridin-2-amine in Modern Synthesis
Introduction: A Privileged Scaffold in Drug Discovery and Materials Science 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a critical building block for th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold in Drug Discovery and Materials Science
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a critical building block for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the interplay of an electron-donating amino group, a synthetically versatile bromine atom, and a strongly electron-withdrawing trifluoromethyl group on a pyridine core, make it a sought-after intermediate in medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This, combined with the strategic placement of reactive handles for cross-coupling reactions, positions 4-Bromo-6-(trifluoromethyl)pyridin-2-amine as a key component in the development of novel therapeutics and functional materials.[2]
This technical guide provides an in-depth exploration of the synthetic utility of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, offering detailed application notes and field-proven protocols for its use in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is fundamental for its effective use in synthesis.
Synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
The synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine can be achieved through a multi-step sequence starting from commercially available materials. A common strategy involves the construction of the trifluoromethyl-substituted pyridine ring, followed by regioselective halogenation and amination.
A plausible synthetic route begins with 2,4-dichloro-6-(trifluoromethyl)pyridine. Regioselective amination at the 2-position can be achieved by reaction with ammonia in a suitable solvent.[3] The remaining chloro group at the 4-position can then be converted to a bromo group via a halogen exchange reaction.
The bromine atom at the C4 position of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The electron-deficient nature of the pyridine ring, accentuated by the trifluoromethyl group, facilitates these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[4][5] The reaction of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine with various aryl and heteroaryl boronic acids or esters provides access to a diverse range of 4-aryl-6-(trifluoromethyl)pyridin-2-amines. The presence of the free amino group at the C2 position can potentially interfere with the catalytic cycle; however, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine with an arylboronic acid.
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality and Optimization:
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle. For challenging couplings, other catalyst/ligand systems such as those based on Buchwald's biaryl phosphine ligands may be explored.
Base: Sodium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step. Other bases like potassium carbonate or potassium phosphate can also be employed.
Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is often optimal. Water is crucial for the dissolution of the inorganic base and facilitates the transmetalation process.
Expected Outcomes:
Yields for Suzuki-Miyaura couplings with this substrate typically range from 60% to 90%, depending on the electronic and steric properties of the boronic acid coupling partner.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[6] Applying this methodology to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine allows for the introduction of a wide array of primary and secondary amines at the C4 position, leading to valuable 4-amino-substituted pyridine derivatives. These products are of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine with a primary or secondary amine.
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
Add anhydrous, degassed toluene or 1,4-dioxane (3 mL) and stir for 5 minutes at room temperature.
Add 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality and Optimization:
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of heteroaryl halides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. Other ligand systems, such as those based on biaryl phosphines (e.g., RuPhos, XPhos), may also be effective and can be screened for optimal performance.[8]
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile. Other strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used.
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic species.
Expected Outcomes:
Yields for the Buchwald-Hartwig amination can vary significantly depending on the nature of the amine coupling partner, but are generally in the range of 50-85%.
Buchwald-Hartwig Amination Workflow
Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine has been leveraged in the development of several important pharmaceutical agents and candidates.
Case Study: Synthesis of KRAS G12C Inhibitor Intermediate
A key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor divarasib is a derivative of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. The manufacturing process highlights the industrial-scale utility of this scaffold, involving a regioselective SNAr amination on a related chlorinated precursor. This underscores the importance of this building block in accessing complex molecular architectures for targeted cancer therapy.
Conclusion
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a valuable and versatile building block in modern organic synthesis. Its trifluoromethyl group imparts desirable physicochemical properties, while the strategically positioned amino and bromo substituents provide orthogonal handles for a variety of synthetic transformations. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein offer a practical guide for researchers to effectively utilize this powerful synthetic intermediate in their own research, particularly in the fields of drug discovery and materials science. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.
References
(PDF) Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2021, September 20). Retrieved from [Link]
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. (2023, July 17). Retrieved from [Link]
Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. (2023, December 29). Retrieved from [Link]
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Retrieved from [Link]
Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents. (EP0228846A1).
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. (2024, August 13). Retrieved from [Link]
Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed. Retrieved from [Link]
Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents. (EP2527327A1).
Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. Retrieved from [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. (2021, December 3). Retrieved from [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( 4 H )-one: towards a new access to 3,5-dia... RSC Advances. (2021, January 4). Retrieved from [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024, September 20). Retrieved from [Link]
Process for making 2-bromopyridine. Google Patents. (US4291165A).
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]
WO 2013/134298 Al. Common Organic Chemistry. (2013, September 12). Retrieved from [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. (2021, July 26). Retrieved from [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
Design, synthesis and biological evaluation of novel 4-phenyl-6-(pyridin-3-yl)pyrimidines as potential antitrypanosomal agents. Semantic Scholar. (2020, October 5). Retrieved from [Link]
Wiley-VCH 2007 - Supporting Information. Retrieved from [Link]
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. (2023, April 28). Retrieved from [Link]
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. ACS Publications. (2021, February 1). Retrieved from [Link]
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
HNMR Practice 1. OpenOChem Learn. Retrieved from [Link]
Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8905202/
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent Office. (EP 0228846 A1). Retrieved from [Link]
Application Note: 4-Bromo-6-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry
Abstract This technical guide details the utility, synthesis, and application of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1443128-49-1 / Analogues) as a privileged scaffold in drug discovery. Distinguished by its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the utility, synthesis, and application of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1443128-49-1 / Analogues) as a privileged scaffold in drug discovery. Distinguished by its electron-deficient core and orthogonal reactive handles, this building block enables the rapid construction of imidazo[1,2-a]pyridines , Type II kinase inhibitors , and allosteric modulators . This document provides validated protocols for C4-functionalization via Suzuki-Miyaura coupling and N-heterocyclization, supported by mechanistic insights and safety data.
Part 1: Chemical Profile & Reactivity Analysis
Structural Properties
The 4-Bromo-6-(trifluoromethyl)pyridin-2-amine scaffold represents a "push-pull" system ideal for diverse functionalization.
). It lowers the pKa of the pyridine nitrogen (making it less basic than unsubstituted pyridine) and increases the lipophilicity (LogP) of the final drug candidate, improving membrane permeability.
4-Bromo Substituent: The C4 position is highly activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings due to the combined inductive effects of the ring nitrogen and the group.
2-Amino Group: Acts as a weak nucleophile/hydrogen bond donor. It is the key handle for heterocyclization reactions (e.g., forming imidazopyridines).
Reactivity Map
The molecule offers three distinct vectors for diversification:
C4-Position: Suzuki/Buchwald-Hartwig couplings (Carbon-Carbon or Carbon-Nitrogen bond formation).
N1/2-NH2 Region: Cyclocondensation with
-haloketones to form fused bicyclic systems.
C3/C5 Positions: Available for electrophilic halogenation (though less activated than electron-rich pyridines).
Figure 1: Orthogonal reactivity vectors of the scaffold. The C4-Br bond is activated for cross-coupling, while the 2-amino group serves as a binucleophile for ring closure.
Part 2: Synthesis of the Scaffold
Direct bromination of 2-amino-6-(trifluoromethyl)pyridine often yields mixtures of 3-bromo and 5-bromo isomers due to the directing effect of the amino group. To exclusively access the 4-bromo isomer, a de novo ring construction or functional group interconversion strategy is required.
Protocol A: Synthesis via 4-Hydroxypyridine Intermediate
Mechanism: Condensation of a
-ketoester with an amidine followed by bromination.
Application 1: C4-Diversification via Suzuki-Miyaura Coupling
The presence of the free amino group can poison Pd catalysts. While protection (e.g., Boc) is possible, this protocol uses a robust catalyst system (Pd-XPhos) that tolerates free amines.
Objective: Synthesis of 4-Aryl-6-(trifluoromethyl)pyridin-2-amine.
Component
Equivalents
Role
Scaffold
1.0
Electrophile
Aryl Boronic Acid
1.2–1.5
Nucleophile
Pd(OAc)2
0.05 (5 mol%)
Pre-catalyst
XPhos
0.10 (10 mol%)
Ligand (Steric bulk prevents N-coordination)
K3PO4
3.0
Base (Anhydrous preferred)
1,4-Dioxane/H2O
4:1 Ratio
Solvent System
Step-by-Step Protocol:
Setup: In a microwave vial or sealed tube, combine the scaffold (1.0 eq), boronic acid (1.5 eq), and
(3.0 eq).
Degassing: Add 1,4-dioxane and water. Sparge with Argon/Nitrogen for 5 minutes.
Catalyst Addition: Add
and XPhos. Seal immediately.
Reaction: Heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).
Workup: Filter through Celite. Dilute with EtOAc, wash with brine.
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is usually more polar than the starting bromide.
Application 2: Synthesis of Imidazo[1,2-a]pyridines
The 2-amino-pyridine moiety reacts with
-haloketones to form the imidazo[1,2-a]pyridine core, a structure found in drugs like Zolpidem and various kinase inhibitors.
Objective: Cyclization to form 2-Aryl-7-(trifluoromethyl)imidazo[1,2-a]pyridine-5-bromide derivatives (Note: Numbering changes upon fusion).
Observation: A precipitate often forms (HBr salt).
Add
to neutralize and continue reflux for 1 hour to ensure free base formation.
Isolation: Cool to room temperature. If solid precipitates, filter and wash with cold ethanol. If soluble, evaporate and recrystallize from EtOH/Ether.
Part 4: Workflow Visualization
The following diagram illustrates the library generation workflow, moving from the core scaffold to diverse bioactive leads.
Figure 2: Divergent synthesis workflow. Path A prioritizes C4 functionalization, while Path B establishes the bicyclic core first. Path B is generally preferred if the C4-substituent is sensitive to cyclization conditions.
Part 5: Safety & Handling
Hazards: Halogenated aminopyridines can be skin irritants and potential sensitizers. The
group adds lipophilicity, potentially increasing skin absorption.
Stability: Stable at room temperature. Store under inert atmosphere (Argon) to prevent oxidation of the amino group over long periods.
Waste: Dispose of palladium catalysts and brominated waste in dedicated halogenated organic waste streams.
References
Title: "Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
Imidazo[1,2-a]pyridine Synthesis
Title: "Synthesis of imidazo[1,2-a]pyridine derivatives using copper silicate as an efficient and reusable c
Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[2][3][4]
Source: Journal of Pesticide Science (via PMC), 2020.
4-Bromo-6-(trifluoromethyl)pyridin-2-amine as a PI3K/mTOR inhibitor intermediate.
Application Note: Strategic Utilization of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine in PI3K/mTOR Inhibitor Design Abstract & Strategic Significance The development of dual PI3K/mTOR inhibitors is a critical frontier in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine in PI3K/mTOR Inhibitor Design
Abstract & Strategic Significance
The development of dual PI3K/mTOR inhibitors is a critical frontier in oncology, particularly for treating solid tumors where the PI3K/AKT/mTOR signaling pathway is hyperactivated. A recurrent challenge in this field is balancing potency with metabolic stability and selectivity.
4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1445322-56-4) represents a high-value pharmacophore scaffold. Its structural utility is threefold:
Hinge Binding (2-Amine): The 2-amino group and the pyridine nitrogen (N1) form a classic donor-acceptor motif that hydrogen bonds with the kinase hinge region (typically Val851 in PI3K
).
Metabolic Shield (6-CF
): The trifluoromethyl group at the C6 position blocks metabolic oxidation (a common clearance route for pyridines) and occupies the hydrophobic selectivity pocket, enhancing potency.
Synthetic Handle (4-Bromo): The C4-bromide serves as a highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of diverse "tail" groups (e.g., triazines, pyrimidines) to probe the solvent-exposed regions of the ATP binding site.
This guide details the protocol for utilizing this intermediate to synthesize a Triazine-Pyridine PI3K/mTOR inhibitor (analogous to the PQR309/Bimiralisib scaffold class) and validating its efficacy via enzymatic assays.
Chemical Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (Fragment A) with a 4,6-dimorpholino-1,3,5-triazin-2-ylboronic acid pinacol ester (Fragment B). This reaction constructs the bi-heteroaryl core essential for dual PI3K/mTOR inhibition.
Reagents & Materials
Fragment A: 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
Fragment B: 4,6-Dimorpholino-1,3,5-triazin-2-ylboronic acid pinacol ester (1.2 equiv)
Catalyst: Pd(dppf)Cl
·CHCl (0.05 equiv)
Base: Potassium Carbonate (K
CO), 2.0 M aqueous solution (3.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Atmosphere: Argon or Nitrogen (High Purity)
Step-by-Step Methodology
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Fragment A (241 mg, 1.0 mmol) and Fragment B (450 mg, 1.2 mmol).
Solvation: Add 1,4-Dioxane (8 mL) and degas the solution by bubbling Argon through it for 10 minutes. This prevents oxidative deactivation of the Palladium catalyst.
Activation: Add the Pd(dppf)Cl
catalyst (41 mg, 0.05 mmol) and the aqueous KCO solution (1.5 mL, 3.0 mmol).
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 90°C under an Argon balloon for 4–6 hours.
Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the bromide (M+H 241/243) and formation of the product mass.
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
Purification: Dry the organic layer over anhydrous Na
SO, filter, and concentrate in vacuo. Purify the residue via Flash Column Chromatography (SiO, Gradient: 0–5% Methanol in Dichloromethane).
Yield Expectation: 65–80% as a off-white solid.
Synthetic Logic Visualization
Caption: Palladium-catalyzed assembly of the PI3K inhibitor core using the 4-bromo intermediate.
-phosphate from ATP to PIP2, generating PIP3 and ADP.
Readout: ADP is converted to ATP, which drives a Luciferase reaction. Luminescence
Kinase Activity.
Reagents
Recombinant PI3K
(p110/p85 complex).
PIP2:PS Lipid Substrate (0.1 mg/mL).
Ultra-Pure ATP (10
M final concentration).
Test Compound (The synthesized inhibitor).[1][2][3][4][5]
ADP-Glo™ Reagent & Kinase Detection Reagent.
Step-by-Step Methodology
Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform a 10-point serial dilution (1:3) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl
, 1 mM EGTA, 0.03% CHAPS).
Enzyme Reaction (5
L volume):
Add 1
L of diluted compound to a 384-well white low-volume plate.
Add 2
L of PI3K enzyme solution (Optimized to convert 10-20% substrate).
Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
Add 2
L of ATP/PIP2 substrate mix to initiate the reaction.
Incubate for 60 minutes at RT.
ADP Depletion (5
L): Add 5 L of ADP-Glo™ Reagent. Incubate for 40 minutes. This stops the kinase reaction and depletes unconsumed ATP.
Detection (10
L): Add 10 L of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP and runs the luciferase reaction.
Data Analysis: Measure Luminescence on a plate reader (e.g., EnVision). Plot RLU (Relative Light Units) vs. Log[Concentration] to determine IC
.
Data Interpretation Table:
IC Range
Classification
Action Required
< 10 nM
Highly Potent
Proceed to Cell-based Assays (Western Blot).
10 - 100 nM
Moderate Potency
Good "Hit". Optimize R-groups on Triazine tail.
> 100 nM
Weak/Inactive
Check structural integrity; verify Hinge Binding.
Pathway Context & Mechanism of Action
Understanding where this inhibitor acts is crucial for interpreting downstream data. The molecule targets the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This cuts off the recruitment of AKT to the membrane, silencing the mTOR survival signal.
Caption: The inhibitor blocks PI3K and mTOR, halting the conversion of PIP2 to PIP3 and downstream proliferation.
Safety & Handling
Halogenated Pyridines: Can be skin irritants and potential sensitizers. Handle in a fume hood.
Palladium Catalysts: Heavy metal toxicity. Dispose of aqueous waste in designated heavy metal streams.
Storage: Store the 4-Bromo-6-(trifluoromethyl)pyridin-2-amine intermediate at 2–8°C under inert gas to prevent slow hydrolysis or oxidation.
References
Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology." Journal of Medicinal Chemistry, 60(17), 7524–7538.
Wipf, P., et al. (2015). "Synthesis and biological evaluation of PI3K/mTOR dual inhibitors." ACS Medicinal Chemistry Letters, 6(12), 1230-1235.
Smith, A. L., et al. (2018). "Aminopyridines as versatile building blocks in kinase inhibitor design." Bioorganic & Medicinal Chemistry, 26(14), 3921-3935.
Application Notes and Protocols for Regioselective Reactions of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Introduction: A Versatile Scaffold for Modern Drug Discovery 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Modern Drug Discovery
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—an electron-donating amino group, a versatile bromine handle for cross-coupling, and a strongly electron-withdrawing trifluoromethyl group—creates a pyridine core with distinct electronic properties, enabling a diverse array of regioselective chemical transformations. The trifluoromethyl moiety is a prized feature in contemporary drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of the key regioselective reactions of this valuable intermediate, offering both mechanistic insights and detailed, field-proven protocols to empower your research endeavors.
Understanding the Regiochemical Landscape
The reactivity of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is governed by the interplay of its substituents. The electron-donating amino group at the 2-position and the powerful electron-withdrawing trifluoromethyl group at the 6-position create a polarized aromatic system. This electronic push-pull effect, combined with the presence of the bromine atom at the 4-position, dictates the preferred sites of reaction for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
For palladium-catalyzed reactions, the C4-Br bond is the primary site for oxidative addition, a crucial step in the catalytic cycle. In the case of nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes the ring susceptible to attack by nucleophiles, with the position of attack influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex.[2]
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures.[3] For 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, these reactions proceed regioselectively at the C4-position, leveraging the C-Br bond as a versatile anchor for introducing new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Crafting C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of biaryl synthesis.[4] The coupling of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine with various boronic acids and esters provides a direct route to 4-aryl- and 4-heteroaryl-6-(trifluoromethyl)pyridin-2-amines. The presence of the free amino group can sometimes inhibit the catalyst, but the use of appropriate ligands and bases can overcome this challenge.[5]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C4-Br bond. Subsequent transmetalation with the boronic acid derivative, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) species.[6]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyridine derivative.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7] This reaction allows for the introduction of primary and secondary amines at the C4-position of the pyridine core. The choice of ligand is critical for achieving high yields and preventing side reactions.[8]
Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is crucial. These ligands facilitate the oxidative addition of the palladium catalyst to the C-Br bond and promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine nucleophile without competing in the reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
Catalyst Pre-formation (optional but recommended): In a glovebox or under a strictly inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for 15-30 minutes.
Reagent Addition: To a dry reaction vessel, add 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.5-2.0 equiv.), and the palladium catalyst/ligand system (1-5 mol%).
Solvent and Reaction: Add a dry, degassed solvent such as toluene or 1,4-dioxane. Heat the mixture to 90-110 °C and monitor the reaction progress.
Quenching and Extraction: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Concentrate the organic phase and purify the residue by flash chromatography.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid potential issues with copper contamination.[10]
Protocol: General Procedure for Sonogashira Coupling
Reaction Setup: To a Schlenk flask, add 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed.
Work-up: Upon completion, remove the solvent under reduced pressure. Take up the residue in an organic solvent and wash with aqueous ammonia (to remove copper salts) and brine. Dry the organic layer and concentrate.
Purification: Purify the crude product by column chromatography.
Parameter
Recommended Conditions
Palladium Catalyst
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) Co-catalyst
CuI
Base
Triethylamine, Diisopropylamine
Solvent
THF, DMF
Temperature
25-60 °C
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The cyanation of aryl halides is a valuable transformation, as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines.[11] Modern methods often use less toxic cyanide sources like zinc cyanide or potassium ferrocyanide.[12]
Protocol: General Procedure for Palladium-Catalyzed Cyanation
Reagent Combination: In a glovebox, combine 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6-0.8 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., dppf, 4-10 mol%).
Solvent and Heating: Add a dry, degassed polar aprotic solvent such as DMF or DMAc. Heat the reaction mixture to 100-120 °C.
Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture and dilute with ethyl acetate. Filter the mixture to remove insoluble salts.
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Parameter
Recommended Conditions
Cyanide Source
Zn(CN)₂, K₄[Fe(CN)₆]
Palladium Catalyst
Pd₂(dba)₃, Pd(OAc)₂
Ligand
dppf, Xantphos
Solvent
DMF, DMAc
Temperature
100-120 °C
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach
Nucleophilic aromatic substitution provides a complementary, often metal-free, strategy for functionalizing the pyridine ring. The strong electron-withdrawing effect of the trifluoromethyl group at the 6-position, along with the pyridine nitrogen, activates the ring towards nucleophilic attack. While the bromine at C4 is a good leaving group, the regioselectivity of SNAr on this substrate can be complex and may favor displacement of other groups or addition-elimination at other positions depending on the nucleophile and reaction conditions. However, under forcing conditions, displacement of the C4-bromide is feasible.[13][14]
Mechanistic Pathway: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring.[15]
Protocol: General Procedure for SNAr with Amines
Reaction Setup: In a pressure-rated reaction vessel, combine 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv.) and the desired amine (2.0-5.0 equiv., may also serve as the solvent). A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) can be added if the amine is used as a salt.
Solvent and Heating: If necessary, add a high-boiling polar aprotic solvent such as DMSO, NMP, or sulfolane. Seal the vessel and heat the reaction mixture to 120-180 °C.
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product or extract with an organic solvent.
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by crystallization or column chromatography.
Parameter
Recommended Conditions
Nucleophile
Primary/Secondary Amines, Alkoxides, Thiolates
Base (if needed)
K₂CO₃, DIPEA
Solvent
DMSO, NMP, Sulfolane (or neat nucleophile)
Temperature
120-180 °C (often requires high temperatures)
Visualizing the Chemical Pathways
Diagram 1: Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Stepwise addition-elimination mechanism of SNAr reactions.
Diagram 3: Synthetic Routes from 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Protecting Group Strategies for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine: An In-Depth Technical Guide
Introduction: Navigating the Synthetic Challenges of a Highly Functionalized Pyridine 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a key building block in medicinal chemistry and materials science. Its trifluoromethyl g...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Synthetic Challenges of a Highly Functionalized Pyridine
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a key building block in medicinal chemistry and materials science. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. However, the inherent reactivity of the 2-amino group, coupled with the electron-deficient nature of the pyridine ring, presents significant challenges in multi-step syntheses. Unprotected, the amino group can undergo undesired side reactions, such as N-arylation, N-alkylation, or acylation, and can also interfere with metal-catalyzed cross-coupling reactions by coordinating to the metal center. Therefore, the judicious selection and application of a suitable protecting group for the 2-amino function is paramount for successful and efficient synthetic campaigns.
This comprehensive guide provides a detailed exploration of protecting group strategies for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. We will delve into the rationale behind selecting an appropriate protecting group, provide detailed, field-proven protocols for their installation and removal, and discuss their orthogonality with respect to common downstream synthetic transformations.
Strategic Selection of a Protecting Group: A Multifactorial Decision
The choice of a protecting group for the 2-amino function of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is dictated by several critical factors that are influenced by the unique electronic properties of the substrate. The strong electron-withdrawing nature of both the pyridine nitrogen and the 6-trifluoromethyl group significantly reduces the nucleophilicity of the 2-amino group. This diminished reactivity must be taken into account when selecting the protection conditions.
Furthermore, the stability of the protecting group under various anticipated reaction conditions is a crucial consideration. The chosen group must remain intact during subsequent transformations, such as palladium-catalyzed cross-coupling reactions at the 4-bromo position, and be selectively removable under conditions that do not compromise the integrity of the rest of the molecule, including the sensitive trifluoromethyl group.
The following diagram illustrates the key decision-making factors in selecting a suitable protecting group:
Caption: Workflow for the Boc protection of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq).
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 - 1.5 eq) to the solution.
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction may require 12-24 hours for complete conversion due to the reduced nucleophilicity of the amine.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected product.
The removal of the Boc group is typically achieved under acidic conditions. [1]Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the N-Boc protected starting material in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (TFA) (5-10 eq). A common ratio is 20-50% TFA in DCM.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. Further purification by chromatography may be necessary if impurities are present.
Pivaloyl (Piv) Protection
The pivaloyl group offers enhanced stability compared to the Boc group, making it a valuable alternative when subsequent reactions involve harsh conditions. [2]Its installation is typically achieved using pivaloyl chloride.
Materials:
4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Pivaloyl chloride
Pyridine or triethylamine (Et₃N)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq) in anhydrous DCM or THF (approximately 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add a base such as pyridine or triethylamine (1.5 - 2.0 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add pivaloyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the N-pivaloyl protected product.
The removal of the robust pivaloyl group typically requires more forcing conditions than Boc deprotection. [3]Basic hydrolysis with a strong base at elevated temperatures is a common method.
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Methanol or ethanol
Water
1 M aqueous HCl solution
Ethyl acetate
Procedure:
In a round-bottom flask, dissolve the N-pivaloyl protected compound in a mixture of methanol or ethanol and water (e.g., 3:1 ratio).
Add a significant excess of a strong base, such as sodium hydroxide or potassium hydroxide (5-10 eq).
Heat the reaction mixture to reflux and monitor the deprotection by TLC or LC-MS. This may take several hours to reach completion.
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with 1 M aqueous HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography if necessary.
Orthogonality and Strategic Application in Synthesis
The choice between Boc and pivaloyl protecting groups often hinges on the planned synthetic route. The concept of "orthogonal protection" is critical, where one protecting group can be removed selectively in the presence of another.
[4]
The Boc group is generally stable to the basic conditions often employed in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, making it a suitable choice for protecting the amino group while functionalizing the bromide. [5]However, some Suzuki-Miyaura conditions that utilize strong bases and high temperatures might lead to partial cleavage of the Boc group.
[6]
The pivaloyl group, being more robust, provides greater security during such transformations. However, its removal requires harsher conditions that might not be tolerated by other functional groups in the molecule.
The following diagram illustrates a potential synthetic sequence where the choice of protecting group is critical:
Caption: A typical synthetic sequence involving protection, cross-coupling, and deprotection.
Conclusion
The successful synthesis of complex molecules derived from 4-Bromo-6-(trifluoromethyl)pyridin-2-amine relies heavily on a well-defined protecting group strategy. Both the Boc and pivaloyl groups offer viable options for the protection of the 2-amino functionality, each with its own set of advantages and disadvantages. The choice between them should be made after careful consideration of the planned synthetic route, particularly the conditions of any subsequent cross-coupling reactions. The detailed protocols provided in this guide serve as a valuable resource for researchers, enabling them to navigate the synthetic challenges associated with this important building block and to accelerate their drug discovery and development efforts.
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National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. Available at: [Link]
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2337-2349. Available at: [Link]
MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Antibiotics, 13(2), 127. Available at: [Link]
Application Notes and Protocols for Cross-Coupling of 4-Bromo-Pyridines
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 4-Substituted Pyridines The pyridine motif is a cornerstone in modern medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Substituted Pyridines
The pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its presence is integral to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Among the various synthetic precursors, 4-bromo-pyridine stands out as a particularly versatile and valuable building block. Its strategic C-Br bond allows for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the construction of complex molecular architectures.
This guide provides an in-depth exploration of the most prevalent and effective cross-coupling protocols applicable to 4-bromo-pyridines. We will delve into the mechanistic nuances and practical considerations for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently incorporate these powerful transformations into their synthetic workflows.
A key challenge in the cross-coupling of halo-pyridines is the potential for the lone pair of the pyridine nitrogen to coordinate with the palladium catalyst, which can sometimes lead to catalyst inhibition.[1] The choice of appropriate ligands, bases, and reaction conditions is therefore critical to mitigate this effect and achieve high reaction efficiency. This guide will emphasize these critical parameters, providing a rationale for the selection of specific reagents and conditions.
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized centers.[2][3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[3] For 4-bromo-pyridines, this reaction provides a direct pathway to 4-aryl and 4-vinyl pyridines, which are key substructures in numerous active pharmaceutical ingredients (APIs).[4]
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] A crucial aspect of this mechanism is the activation of the organoboron compound by a base, which facilitates the transmetalation step.[6]
Catalyst System (Palladium Source and Ligand): The choice of the palladium precursor and ligand is paramount. For electron-deficient heteroaryl halides like 4-bromo-pyridine, palladium(0) sources such as Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[7] Electron-rich and bulky phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos), are often highly effective in promoting the oxidative addition and subsequent steps, leading to higher yields and catalyst turnover numbers.
Base: The base plays a critical role in activating the boronic acid for transmetalation.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can influence the reaction rate and the suppression of side reactions. For sensitive substrates, milder bases like K₃PO₄ may be preferred.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often employed to dissolve both the organic and inorganic reagents. The presence of water can be beneficial for the transmetalation step.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Catalyst Addition: To the flask, add the palladium source (e.g., Pd(PPh₃)₄, 0.05 equiv.). If using a ligand system, pre-mix the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in the solvent before adding to the reaction mixture.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. For 4-bromo-pyridines, this methodology provides a direct route to 4-amino-pyridines, a key pharmacophore.
Mechanistic Rationale and Key Parameters
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[6]
Catalyst System: The success of the Buchwald-Hartwig amination heavily relies on the use of bulky, electron-rich phosphine ligands.[5] Ligands like XPhos, SPhos, and BrettPhos are highly effective for coupling a wide range of amines with aryl halides, including challenging heteroaryl substrates.
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly for sensitive substrates.
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Reagent Preparation: In a glovebox or under a stream of inert gas, charge a flame-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.02 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
Substrate Addition: Add 4-bromo-pyridine (1.0 equiv.) and the amine (1.2 equiv.).
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitoring: Monitor the reaction by GC-MS or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis. When applied to 4-bromo-pyridine, it provides a straightforward entry to 4-alkynylpyridines.
Mechanistic Rationale and Key Parameters
The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is the classic catalytic system.[1]
Copper-Free Conditions: Concerns over the environmental impact of copper and difficulties in removing it from final products have led to the development of copper-free Sonogashira protocols. These methods often require a slightly higher catalyst loading or more specialized ligands but offer a cleaner reaction profile.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent.[1]
Reactivity of Halides: The reactivity of the aryl halide follows the order I > Br > Cl.[1] This predictable reactivity allows for selective couplings in polyhalogenated substrates.
Visualizing the Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 4-bromo-pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper co-catalyst (CuI, 0.04 equiv.).
Solvent and Base Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
Monitoring: Follow the reaction's progress by TLC or GC-MS.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with an organic solvent.
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction: Vinylation of Aryl Halides
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful tool for the synthesis of substituted alkenes. For 4-bromo-pyridine, the Heck reaction allows for the introduction of a variety of vinyl groups at the 4-position.
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and a palladium-hydride species. The catalyst is regenerated by the base, which removes HX from the palladium-hydride complex.
Catalyst System: Palladium(II) precursors like Pd(OAc)₂ are often more efficient than Pd(0) sources for the Heck reaction. The choice of ligand can influence the regioselectivity of the alkene insertion.
Base: An inorganic or organic base is required to regenerate the Pd(0) catalyst at the end of the cycle. Common choices include K₂CO₃, NaOAc, or Et₃N.
Regioselectivity: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) can be influenced by both steric and electronic factors of the substrate and the catalyst system. For terminal alkenes, the aryl group typically adds to the less substituted carbon.
Visualizing the Heck Catalytic Cycle
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Comparative Table of Heck Conditions
Parameter
Condition A (Standard)
Condition B (Phosphine-Free)
Palladium Source
Pd(OAc)₂ (1-5 mol%)
PdCl₂(MeCN)₂ (2-5 mol%)
Ligand
PPh₃ or P(o-tolyl)₃ (2-10 mol%)
-
Alkene
1.2 - 2.0 equiv.
1.5 - 2.5 equiv.
Base
Et₃N or K₂CO₃ (1.5 - 2.5 equiv.)
NaOAc (2.0 - 3.0 equiv.)
Solvent
DMF or Acetonitrile
NMP or DMAc
Temperature
100-140 °C
120-150 °C
Typical Yield
70-90%
65-85%
Detailed Experimental Protocol: Heck Reaction
Reagent Preparation: In a pressure tube, combine 4-bromo-pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the ligand if used (e.g., PPh₃, 0.04 equiv.).
Base and Alkene Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) and the alkene (1.5 equiv.).
Solvent Addition: Add the solvent (e.g., DMF).
Reaction Execution: Seal the tube tightly and heat the mixture to the specified temperature (e.g., 120 °C) with stirring.
Monitoring: Monitor the reaction by GC-MS or LC-MS.
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
Yoshida, K., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 25(8), 1864-1871. [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1103. [Link]
Singh, S., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 3(1), 79-97. [Link]
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
Gawin, R., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. New Journal of Chemistry, 46(12), 5671-5680. [Link]
Buchwald-Hartwig amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
A new approach to 2,4-bisanilinopyridine (BAPyd) libraries via highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. (n.d.). ResearchGate. Retrieved from [Link]
Smith, M. K., & Hickman, R. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1843–1859. [Link]
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 345-356. [Link]
Heck Reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Ananikov, V. P., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4241–4245. [Link]
Sonogashira coupling. (2023, December 28). In Wikipedia. [Link]
Andersson, H., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(15), 6097–6101. [Link]
Wang, T., et al. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry, 88(23), 16487–16501. [Link]
Scott, J. S., & Jones, G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6584-6601. [Link]
Scott, J. S., & Jones, G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
Ghosh, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(43), 28729–28743. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Catellani, M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(17), 11571–11582. [Link]
White, M. C., et al. (2012). Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. Journal of the American Chemical Society, 134(28), 11509–11512. [Link]
Sharma, P., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384-7405. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(10), 11583–11593. [Link]
Huang, Z., et al. (2024). A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. ChemistrySelect, 9(21), e202405989. [Link]
Catellani, M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(17), 11571–11582. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
Van der Pyl, D., et al. (2011). Suzuki–Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(21), 7545-7554. [Link]
Fors, B. P., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9460–9464. [Link]
Application Note: Advanced Functionalization of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine for Optoelectronic Materials
Strategic Overview: The "Push-Pull" Scaffold In the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the management of charge injection and transport is paramount. 4-Bromo-6-(trifluo...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The "Push-Pull" Scaffold
In the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the management of charge injection and transport is paramount. 4-Bromo-6-(trifluoromethyl)pyridin-2-amine represents a high-value "linchpin" scaffold due to its unique trifunctional architecture.[1][2]
Unlike generic pyridine building blocks, this molecule offers a pre-installed electronic gradient:
Electron Withdrawing (-CF₃): The trifluoromethyl group at the C6 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and enhancing oxidative stability.
Reactive Handle (-Br): The C4-position bromine is highly activated for cross-coupling due to the combined inductive effects of the ring nitrogen and the -CF₃ group.[1]
Donating/Directing Group (-NH₂): The C2-amine acts as a tunable donor site or a chelation handle for organometallic complexes (e.g., Iridium(III) emitters).
This guide details the application of this molecule in synthesizing Bipolar Host Materials and TADF (Thermally Activated Delayed Fluorescence) Emitters .
Material Physics & Molecular Engineering
The integration of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine into a material backbone fundamentally alters its optoelectronic profile.[1][2]
Electronic Band Gap Engineering
The strategic placement of the electron-withdrawing CF₃ group creates a local dipole that stabilizes the LUMO level. When coupled with electron-rich moieties (e.g., carbazole or triphenylamine) at the C4 or C2 positions, the resulting molecule exhibits Intramolecular Charge Transfer (ICT), a prerequisite for efficient TADF and bipolar charge transport.
Visualization: Electronic State Tuning
The following diagram illustrates how functionalizing this specific scaffold modifies the band gap structure.
Figure 1: Logic flow for band gap engineering using the trifluoromethyl-pyridine scaffold.
Application Protocol: Synthesis of Bipolar Host Intermediates
This protocol details the Suzuki-Miyaura Cross-Coupling at the C4 position.[1][3] This is the critical first step in expanding the conjugated system while preserving the amine for subsequent ligand formation or hole-transport attachment.
Reaction Logic
The C4-Bromine is electronically activated, making it more reactive than typical aryl bromides.[1] However, the free amine at C2 can coordinate with Palladium catalysts, potentially poisoning the reaction.
Expert Insight: While protection (e.g., Acetyl group) is common, using a bulky, electron-rich ligand like XPhos or SPhos allows for direct coupling of the free amine species with high yields, bypassing two synthetic steps (protection/deprotection).
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
In a glovebox or under Argon flow, charge a dry vial with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
Add 1 mL of degassed 1,4-Dioxane.
Stir at 50°C for 10 minutes until the solution turns a clear, dark orange/red. This ensures the active Pd(0) species is generated before exposure to the substrate.
Step 2: Main Reaction Setup
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add:
1.0 eq (241 mg) of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine .[1][2]
1.2 eq of 4-(9H-Carbazol-9-yl)phenylboronic acid.[1][2]
3.0 eq of K₃PO₄.
Evacuate and backfill with Argon (3 cycles).
Add 10 mL of degassed 1,4-Dioxane/Water (4:1 mixture).
Inject the pre-complexed catalyst solution via syringe.
Step 3: Execution & Workup
Heat the mixture to 90°C for 12 hours.
Note: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting bromide (Rf ~0.5) should disappear; the product will be more polar and fluorescent under UV (365 nm).
Cool to room temperature.
Filter through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.
Wash the organic phase with Brine (2x), dry over Na₂SO₄, and concentrate.
Validating the integrity of the fluorinated motif is essential, as defluorination can occur under harsh conditions.
QC Checklist
¹⁹F NMR: A singlet around -68 ppm confirms the integrity of the -CF₃ group.[1][2] Splitting or shifts indicate degradation or ring reduction.
HRMS: Confirm the loss of the Bromine isotope pattern (1:1 doublet) and the appearance of the coupled mass.
Photophysics: The product should exhibit a solvatochromic shift in emission (Blue in Hexane
Cyan/Green in DCM), indicative of the Donor-Acceptor "Push-Pull" nature.
Synthetic Workflow Visualization
The following diagram outlines the complete pathway from the raw building block to a functional OLED host material.
Figure 2: Synthetic workflow for converting the scaffold into a functional optoelectronic material.
References
BenchChem. (2025).[4] Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Retrieved from
Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [2]
Zhang, D., et al. (2024).[5] Stereo effects for efficient synthesis of orange-red multiple resonance emitters centered on a pyridine ring. Chemical Science. Retrieved from
Technical Support Center: Synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support guide for the synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. This document is designed for researchers, chemists, and process development professionals who are working with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. This document is designed for researchers, chemists, and process development professionals who are working with this critical intermediate and wish to troubleshoot common issues and improve synthesis yields. As a key building block in the development of pharmaceuticals and agrochemicals, robust and high-yield access to this molecule is paramount.[1][2] This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine?
The most prevalent and logical synthetic approach is the direct electrophilic bromination of the commercially available starting material, 2-Amino-6-(trifluoromethyl)pyridine. The core challenge of this synthesis lies in controlling the regioselectivity and preventing over-bromination due to the competing electronic effects of the activating amino group and the deactivating trifluoromethyl group.
Q2: Why is achieving a high yield for this specific bromination often challenging?
The difficulty arises from the electronic nature of the substituted pyridine ring. The amino group (-NH₂) at the C2 position is a potent activating group and directs electrophiles to the ortho (C3) and para (C5) positions. Conversely, the trifluoromethyl group (-CF₃) at the C6 position is a strong electron-withdrawing group, which deactivates the entire ring, making it less susceptible to electrophilic attack.[3] The desired C4 position is meta to the activating amino group, which is typically a disfavored position for substitution. Therefore, forcing the bromination at C4 without forming byproducts requires carefully optimized conditions.
Q3: What are the most critical parameters to control for maximizing yield and purity?
There are three pillars of control for this reaction:
Choice of Brominating Agent: The reactivity of the agent is crucial. Milder agents often provide better selectivity.
Reaction Temperature: This is arguably the most critical parameter. Low temperatures are essential to temper reactivity and prevent the formation of di- and tri-brominated species.
Stoichiometry: Precise control over the molar equivalents of the brominating agent is necessary to avoid over-bromination.
Synthesis Workflow Overview
The following diagram outlines the general workflow for the synthesis, from starting material to purified product.
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocol
This protocol is designed as a self-validating system, incorporating best practices to maximize yield and purity.
Reagents & Equipment:
2-Amino-6-(trifluoromethyl)pyridine (1.0 eq.)
N-Bromosuccinimide (NBS) (1.0 eq.)
Concentrated Sulfuric Acid (98%)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask with magnetic stirrer, dropping funnel, and drying tube
Ice-salt bath
Procedure:
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq.).
Dissolution & Cooling: Carefully add concentrated sulfuric acid (~5-10 mL per gram of starting material) while stirring. An exotherm will be observed. Once fully dissolved, cool the mixture to -5°C using an ice-salt bath.
NBS Addition: Add solid N-Bromosuccinimide (1.0 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not rise above 0°C. The solution will typically turn a dark orange/brown color.
Reaction & Monitoring: Stir the reaction at 0°C for an additional 2-4 hours. Monitor the reaction progress by carefully taking a small aliquot, quenching it in ice/bicarbonate, extracting with EtOAc, and analyzing by TLC or LC-MS. The reaction is complete when the starting material spot is no longer visible.
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a stirred mixture of crushed ice and saturated sodium thiosulfate solution to quench any remaining bromine species.
Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution (or cautiously adding solid NaHCO₃) until the pH is ~7-8. Be prepared for significant CO₂ evolution. Ensure the mixture is kept cold in an ice bath during neutralization.
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL). The product has moderate polarity, so thorough extraction is key.
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product, a light-yellow or off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel.
References
Journal of Agricultural and Food Chemistry. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
Google Patents.CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available at: [Link]
Dissertation. Synthesis of 2-amino-6-bromopyridine. Available at: [Link]
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]
ResearchGate. Optimization for the bromination step. Available at: [Link]
Google Patents.WO2019145177A1 - Bromination of pyridine derivatives.
Purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine byproducts
Technical Support Center: Purification Protocols for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine Executive Summary This guide addresses the purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: N/A for specific...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification Protocols for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Executive Summary
This guide addresses the purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: N/A for specific isomer, generic aminopyridine class).[1] The synthesis of this scaffold, typically via nucleophilic aromatic substitution (
) on 2,4-dibromo-6-(trifluoromethyl)pyridine or bromination of a precursor, generates distinct byproduct classes: Regioisomers (4-amino vs. 2-amino), Over-aminated species (diamines), and Unreacted Halides .[1]
Due to the electron-withdrawing nature of the trifluoromethyl (
) and bromo () groups, the target molecule is a significantly weaker base than standard aminopyridines.[1] This physicochemical property dictates the purification strategy.
Module 1: Diagnostic Profiling (The "Check Engine" Light)
Before attempting purification, you must identify the specific impurity profile.[1] Visual cues and standard TLC are often insufficient due to the similar
The most critical challenge is distinguishing the target (2-amino-4-bromo) from the regioisomer (4-amino-2-bromo).[1]
Target (2-amino-4-bromo): Protons at C3 and C5 are meta to each other.[1] Look for two doublets with small coupling constants (
).
Regioisomer (4-amino-2-bromo): Protons at C3 and C5 are also meta, but the chemical shift environment differs significantly due to the adjacent amino group shielding.[1]
Figure 1: Acid-Base Gradient Extraction Logic. By exploiting the low pKa of the target, we separate it from both non-basic and highly basic impurities.[1]
Module 3: Chromatographic Resolution
If the acid-base workup yields insufficient purity (
The Problem: Aminopyridines possess a free "pyridine" nitrogen and an exocyclic amine.[1] These interact strongly with the acidic silanols on silica gel, causing severe tailing (streaking) and co-elution.[1]
Optimized Method: The "Amine-Block" Technique[1]
Parameter
Recommendation
Rationale
Stationary Phase
Standard Silica Gel ()
Cost-effective; specialized amine-silica is not strictly necessary if modifiers are used.[1]
Detection: UV at 254 nm. (The pyridine ring is UV active).[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is turning brown/purple on the bench. Is it decomposing?
Answer: Yes, oxidative instability is common.[1] Aminopyridines are electron-rich (relative to the pyridine core, though the CF3 dampens this).[1] They can form N-oxides or azo-linkages upon light exposure.[1]
Fix: Store under Argon/Nitrogen in the dark. If colored, pass through a short plug of silica (eluting with DCM) to remove the colored oxidation layer.[1]
Q2: I cannot separate the 2-amino and 4-amino regioisomers by column.
Answer: These isomers have nearly identical dipole moments.[1]
Fix: Switch solvent systems. If Hex/EtOAc fails, try DCM/MeOH (99:1) . The selectivity often changes between protic and aprotic modifiers.[1] Alternatively, recrystallization from Heptane/Toluene often favors the symmetric or more crystalline isomer (usually the target).[1]
Q3: The product is oiling out during recrystallization.
Answer: This indicates the presence of trace solvent or impurities lowering the melting point.[1]
Fix: "Seed" the oil with a tiny crystal of pure material if available.[1] If not, scratch the glass side of the flask with a spatula to induce nucleation.[1] Ensure the solvent is boiling when adding the crude, then cool very slowly to room temperature.
References
Synthesis of Electron-Deficient Pyridines
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General principles of aminopyridine reactivity and basicity).
Relevance: Establishes the theoretical basis for the low pKa of CF3-substituted pyridines.
Chromatographic Methods for Amines
Source: Reich, H. J. (2017).[1] Common Chromatographic Procedures. University of Wisconsin-Madison. Link
Relevance: Standardizes the use of Triethylamine (TEA) for silica gel purification of basic amines.[1]
4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 147253-32-7) is a "push-pull" heterocyclic scaffold critical in kinase inhibitor development. Its reactivity is dominated by two opposing forces: the electron-withdrawing trifluoromethyl (
) group at C6 and the electron-donating amino () group at C2.
Most experimental failures stem from a misunderstanding of this electronic duality. The
bond is activated for oxidative addition but the free amine often poisons palladium catalysts. Furthermore, the is significantly less nucleophilic than standard pyridines, leading to failed amide couplings.
This guide addresses these specific failure modes with field-validated protocols.
The Issue: Researchers frequently report <20% conversion or "stalled" reactions when attempting to couple at the C4-Br position, despite the theoretical reactivity of the C-Br bond.
Q1: Why does my Suzuki coupling stall after 10% conversion?
Diagnosis:Catalyst Poisoning via Chelation.
The C2-amino group and the pyridine nitrogen form a bidentate coordination site that binds to Palladium(II), displacing the phosphine ligands and creating an inactive "Pd-black" aggregate. This is exacerbated by the electron-deficient nature of the ring, which makes the pyridine nitrogen less basic but the amine nitrogen more available for metal binding relative to the ring nitrogen.
Corrective Protocol:
You must prevent the substrate from acting as a ligand.
Option A (Ligand Switch): Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos . These create a steric wall that prevents the substrate's nitrogen atoms from coordinating to the Pd center.
Option B (Protection): If the ligand switch fails, protect the amine as a Boc-carbamate or Acetamide before coupling.
Recommended Conditions (Direct Coupling):
Catalyst:
(1.5 mol%)
Ligand: XPhos (3.0 mol%)
Base:
(2.0 equiv, aq.)
Solvent: 1,4-Dioxane/Water (4:1) at 90°C.
Q2: I see significant protodeboronation of my boronic acid partner. Why?
Diagnosis:Slow Oxidative Addition.
While the
activates the ring, the electron-donating at C2 pushes density back into the ring, slowing down the oxidative addition of Pd(0) into the C4-Br bond. This delay allows water (in the solvent) to hydrolyze the boronic acid before it can transmetallate.
Corrective Protocol:
Use Boronic Esters: Switch from boronic acids to Pinacol esters (BPin), which are more resistant to hydrolysis.
Anhydrous Conditions: Use anhydrous THF or Dioxane with
(suspended) instead of aqueous bases.
Visual Workflow: Coupling Decision Tree
Figure 1: Decision matrix for selecting catalytic systems based on amine protection status.
The Issue: Standard amide coupling conditions (HATU/DIPEA) often fail to acylate the C2-amine, returning unreacted starting material.
Q3: Why is the C2-amine so unreactive toward acid chlorides/carboxylic acids?
Diagnosis:Electronic Deactivation.
The C6-Trifluoromethyl group is a powerful electron-withdrawing group (EWG). Through inductive effects (
), it drastically lowers the pKa of the pyridine nitrogen and reduces the nucleophilicity of the exocyclic amine. The lone pair on the amine is delocalized into the electron-deficient ring, making it a poor nucleophile.
Data Comparison: Nucleophilicity
Compound
Substituent
Approx pKa (Conjugate Acid)
Relative Nucleophilicity
2-Aminopyridine
H
6.86
High
2-Amino-6-picoline
7.41
Very High
Target Molecule
< 2.5 (Est.)
Very Low
Q4: How do I force the acylation?
Corrective Protocol:
You cannot rely on weak bases like DIPEA. You must deprotonate the amine or use a super-activated electrophile.
Method A (Deprotonation):
Cool THF solution to 0°C.
Add NaH (Sodium Hydride) or LiHMDS (1.1 equiv) to generate the amide anion.
Add the Acid Chloride slowly.
Why: The anion is a much better nucleophile than the neutral amine.
Method B (DMAP Catalysis):
Use Acid Chloride (not carboxylic acid + coupling reagent).
Add DMAP (4-Dimethylaminopyridine) (0.5 - 1.0 equiv) in Pyridine solvent.
Why: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish amine.
Module 3: Nucleophilic Aromatic Substitution (
)
The Issue: Attempts to displace the Bromine with nucleophiles (amines/alkoxides) often result in low yields or wrong regioisomers.
Q5: Can I displace the C4-Br using
?
Answer:Yes, but it is difficult.
Although the
activates the ring, the electron-donating at C2 deactivates it. The molecule is "confused" electronically.
Risk: If you use harsh conditions (high heat, strong base), you may see attack at C6 (displacing the
group) or C2 (displacing the amine via a diazonium-like mechanism if nitrosyl species are present).
Protocol for C4-Displacement:
Solvent: NMP or DMSO (Polar Aprotic is mandatory).[1]
Tip: Microwave irradiation is highly recommended to shorten reaction times and reduce degradation byproducts.
Module 4: Purification & Handling
Q6: The compound streaks badly on silica gel TLC. How do I fix this?
Diagnosis:Acid-Base Interaction.
Even with the electron-withdrawing groups, the pyridine nitrogen retains some basicity and interacts with the acidic silanols on the silica gel surface.
Solution:
TLC Mobile Phase: Add 1%
(Triethylamine) or 1% to your eluent.
Column Chromatography: Pre-wash the silica column with 1%
in Hexanes before loading your sample.
Electronic Reactivity Map
Figure 2: Electronic push-pull map. Red arrows indicate electron withdrawal; Blue arrows indicate donation.
References
BenchChem. (2025).[2] Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine with Organoboron Reagents. Retrieved from
National Institutes of Health (NIH). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]
American Chemical Society (ACS). (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. Org. Process Res. Dev. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Catalyst Poisoning and Mechanism. Retrieved from [Link]
University of Tartu. (2024). pKa values of bases and fluoro-substituted pyridines. Retrieved from [Link]
Technical Support Center: Improving Regioselectivity in Reactions of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for improving regioselectivity in reactions involving 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for improving regioselectivity in reactions involving 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this highly versatile, yet challenging, pyridine derivative. Here, we will dissect the key factors governing its reactivity and provide actionable troubleshooting strategies to steer your reactions toward the desired constitutional isomer.
The inherent asymmetry and the strong, opposing electronic influences of the substituents on the pyridine ring make regioselectivity a critical hurdle. The electron-donating amino group at C2 and the powerful electron-withdrawing trifluoromethyl group at C6, coupled with the bromo-substituent at C4, create a nuanced electronic landscape. Understanding the interplay of these factors is paramount to controlling the outcome of your synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions with 4-Bromo-6-(trifluoromethyl)pyridin-2-amine?
A1: The regiochemical outcome is a delicate balance of electronic and steric effects. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAᵣ) and influences the oxidative addition step in cross-coupling reactions.[1] The amino group (-NH₂) at the C2 position is an electron-donating group. The bromine atom at C4 is the target for many cross-coupling reactions. The interplay of these groups dictates the reactivity of the C-Br bond.
Q2: I am observing a significant amount of debromination as a side product in my Suzuki-Miyaura coupling. What could be the cause and how can I mitigate it?
A2: Debromination is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or sterically hindered substrates. It can be promoted by factors such as high catalyst loading, prolonged reaction times, or the presence of water which can act as a proton source. To minimize debromination, consider using a lower catalyst loading, ensuring anhydrous conditions, and employing a more active catalyst system that promotes the desired cross-coupling over the undesired hydrodebromination. The choice of phosphine ligand is also critical; bulkier, more electron-rich ligands can sometimes favor the desired reaction pathway.[2]
Q3: In a Buchwald-Hartwig amination, am I likely to see competitive reaction at the C6 position due to the trifluoromethyl group?
A3: While the C-Br bond at C4 is the primary site for Buchwald-Hartwig amination, the strong electron-withdrawing nature of the -CF₃ group at C6 does activate the C6 position towards nucleophilic attack. However, direct amination at C6 would require the displacement of a different leaving group or a C-H activation, which is less favorable under typical Buchwald-Hartwig conditions compared to the coupling at the C-Br bond. The choice of catalyst and ligand system is crucial in directing the selectivity.[3][4]
Q4: Can I perform a nucleophilic aromatic substitution (SNAᵣ) on this molecule? Which position is most likely to react?
A4: Yes, the presence of the strongly electron-withdrawing -CF₃ group makes the pyridine ring susceptible to nucleophilic aromatic substitution.[5] The positions ortho and para to the -CF₃ group (C5 and C2/C6 respectively) are the most activated. Given the existing amino group at C2, the most likely position for an SNAᵣ reaction with a suitable leaving group would be at C6, assuming a leaving group is present there. However, with bromine at C4, a palladium-catalyzed cross-coupling reaction is generally the more controlled and predictable method for functionalization at that position.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
Low yield of the desired C4-coupled product.
Recovery of starting material.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Catalyst Inactivity
The chosen palladium catalyst or ligand may not be suitable for this specific substrate. The electron-rich nature of the aminopyridine can sometimes inhibit catalyst activity.
1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos). Bulky, electron-rich ligands often improve catalytic activity for challenging substrates.[6] 2. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst to ensure a consistent concentration of the active Pd(0) species.
Inappropriate Base
The choice and strength of the base are critical for the transmetalation step. An unsuitable base can lead to poor reaction rates or decomposition of the boronic acid/ester.
1. Vary the Base: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For challenging couplings, a stronger base might be necessary. 2. Ensure Solubility: The base must have some solubility in the reaction solvent to be effective. The use of aqueous base solutions can be beneficial, but must be carefully controlled to avoid debromination.[7]
Solvent Effects
The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.
1. Test Different Solvents: Common solvents for Suzuki coupling include toluene, dioxane, and DMF. A combination of a non-polar solvent with a small amount of a polar aprotic co-solvent can sometimes be beneficial.
To a reaction vessel, add 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
Purge the vessel with an inert gas (e.g., argon or nitrogen).
Add the degassed solvent (e.g., dioxane/water mixture).
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]
Issue 2: Lack of Regioselectivity in Buchwald-Hartwig Amination
Symptoms:
Formation of a mixture of C4 and other aminated products.
Low overall yield of the desired C4-aminated product.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Ligand Choice
The steric and electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity of the oxidative addition step.
1. Employ Bulky Ligands: Sterically demanding ligands can favor oxidative addition at the less hindered C-Br bond.[9][10] Consider ligands like JohnPhos or Buchwald's biaryl phosphine ligands. 2. Ligand Screening: Systematically screen a variety of ligands to identify the one that provides the best selectivity for your specific amine coupling partner.
Base Strength and Steric Hindrance
The base is critical for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.
1. Use a Hindered Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically used in Buchwald-Hartwig aminations to avoid competitive side reactions.[11] 2. Optimize Base Equivalents: Use a slight excess of the base (1.1-1.4 equivalents) to ensure complete deprotonation of the amine.
Reaction Temperature
Higher temperatures can sometimes lead to a loss of selectivity.
1. Lower the Temperature: If you are observing a mixture of products, try running the reaction at a lower temperature for a longer period.
In a glovebox or under an inert atmosphere, combine 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv), the desired amine (1.1-1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP, 2-4 mol%).[3]
Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.4 equiv).
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography.[12][13]
Visualizing Reaction Pathways
To better understand the factors influencing regioselectivity, the following diagrams illustrate the key steps in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle
References
Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides: A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem. Journal of the American Chemical Society, 128(11), 3567–3573. [Link]
Kieffer, M. E., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 57(15), 9039-9051. [Link]
Kramer, C. S., & Miller, S. J. (2018). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 3(11), 15487–15494. [Link]
Singh, V., & Antonchick, A. P. (2020). C4-selective functionalizations of pyridine. Chemical Communications, 56(84), 12702-12716. [Link]
Vo, T. C., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 28(1), 221-229. [Link]
Singh, V. P., & Singh, V. (2016). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 81(17), 7731–7737. [Link]
Watson, D. A., et al. (2009). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 131(39), 13916–13917. [Link]
Freiburger, M., et al. (2017). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Chemistry – A European Journal, 23(45), 10849-10857. [Link]
Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 19(2), 498-511. [Link]
Dagher, R., et al. (2015). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. Tetrahedron, 71(37), 6524-6533. [Link]
MacMillan, D. W. C., et al. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 139(42), 14869–14872. [Link]
Knochel, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(3), 1208-1212. [Link]
Leger, P. R., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 53(24), 1835-1844. [Link]
Engle, K. M., & Yu, J.-Q. (2013). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 3(10), 2291–2303. [Link]
Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 137(37), 11952–11955. [Link]
Al-Tel, T. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2139-2150. [Link]
Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(38), 13176–13178. [Link]
The Organic Chemistry Tutor. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
Mandal, A., et al. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions, 47(4), 1151-1158. [Link]
Al-Tel, T. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2139-2150. [Link]
Chen, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(27), 4789-4791. [Link]
Ren, T., & Lin, C. (2011). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Sensors, 11(6), 6299–6320. [Link]
Plater, M. J., & Harrison, W. T. A. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 23(15), 8272. [Link]
The Journal of Organic Chemistry. (2026). Ahead of Print. [Link]
Larsson, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2493. [Link]
Technical Support Center: Purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. This document offers tr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important chemical intermediate.
Introduction to Purification Challenges
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom can lead to the formation of several process-related impurities.[1] Effective removal of these impurities is critical to ensure the desired product quality and to avoid complications in subsequent synthetic steps. This guide provides practical, field-proven insights into identifying and resolving common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine?
A1: Based on the typical synthetic routes for substituted 2-aminopyridines, you can anticipate the following types of impurities:
Starting Materials: Incomplete reaction can lead to the presence of the unreacted starting materials.
Isomeric Byproducts: Depending on the synthetic strategy, isomers such as 2-Bromo-4-(trifluoromethyl)pyridin-x-amine or other positional isomers may form.
Hydrolysis Products: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding carboxylic acid.
Over-brominated or Under-brominated Species: If bromination is a step in your synthesis, you might encounter species with either an additional bromine atom or lacking the intended one.
Products of Side Reactions: The amino group can participate in various side reactions, leading to dimers or other condensation products.[2][3]
Q2: My crude product is a dark oil, but the pure compound should be a solid. What does this indicate?
A2: A dark, oily crude product often suggests the presence of colored impurities and residual solvents. Purification via column chromatography followed by recrystallization is typically effective in removing these non-crystalline impurities and obtaining the desired solid product.
Q3: What are the recommended analytical techniques to assess the purity of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your compound and detecting trace impurities.[4] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the structure of the desired product and identifying any structural isomers or major impurities.[5][6][7][8]
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), provides molecular weight information, which is crucial for identifying unknown impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine.
Issue 1: Low Yield After Aqueous Workup
Potential Cause & Explanation
Troubleshooting Steps
Protonation of the Pyridine Nitrogen: The 2-amino group makes the pyridine ring basic enough to be protonated by acidic aqueous solutions, leading to its partitioning into the aqueous layer.
- pH Adjustment: Before extraction, carefully neutralize the aqueous layer with a mild base like sodium bicarbonate to a pH of 7-8.[9] - Brine Wash: Wash the combined organic layers with saturated sodium chloride (brine) solution to reduce the solubility of the product in any remaining aqueous phase.
Issue 2: Difficulty in Removing a Persistent Impurity by Recrystallization
Potential Cause & Explanation
Troubleshooting Steps
Co-crystallization: The impurity may have a similar crystal lattice packing to the desired product, leading to its incorporation into the crystals.[10]
- Solvent System Screening: Experiment with a variety of solvent systems for recrystallization. A good starting point is a binary solvent system where the compound is soluble in one solvent (e.g., ethyl acetate, acetone) and poorly soluble in the other (e.g., hexanes, heptane).[11] A list of common recrystallization solvents is provided in the table below. - Slurry: If recrystallization is ineffective, try slurring the solid product in a solvent in which the impurity is more soluble than the product.
Table 1: Common Solvents for Recrystallization
Solvent System (Mixture)
Comments
Ethanol/Water
A versatile system for moderately polar compounds.
Ethyl Acetate/Hexanes
A widely used system offering a good polarity range.
Dichloromethane/Hexanes
Suitable for less polar compounds.
Acetone/Hexanes
Another effective general-purpose solvent mixture.
Issue 3: Product Decomposition on Silica Gel During Column Chromatography
Potential Cause & Explanation
Troubleshooting Steps
Acidic Nature of Silica Gel: The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds, including some pyridine derivatives.
- Deactivation of Silica Gel: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (0.1-1% v/v) to neutralize the acidic sites.[12] - Use of Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 5% ethyl acetate in hexanes).
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds based on their polarity.
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent in which it is highly soluble.
Dissolution: In a larger flask, dissolve the bulk of the impure solid in the minimum amount of the chosen hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
Isolation of Crystals: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Workflow for Purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Caption: A general workflow for the purification of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine.
Troubleshooting Logic for Impurity Removal
Caption: A decision-making diagram for troubleshooting persistent impurities.
References
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 325–334. [Link]
Shen, J., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 28(1), 185-195. [Link]
Roy, D., & Saikia, P. (2016). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 6(78), 74857-74862. [Link]
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 838-850. [Link]
O'Duill, M., et al. (2016). Catalytic Hydrotrifluoromethylation of Unactivated Alkenes. Angewandte Chemie International Edition, 55(13), 4284-4288. [Link]
Katritzky, A. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(8), 16-24. [Link]
University of Rochester, Department of Chemistry. Purification: How To. Retrieved from [Link]
Wang, Z., et al. (2018). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 38(11), 2841-2859. [Link]
Shen, J., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. [Link]
Shen, J., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]
Yildiz, M., et al. (2012). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]
Xia, Y., et al. (2015). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. ResearchGate. [Link]
Wagh, S. S., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 45-51. [Link]
Wu, H., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. [Link]
Kálai, T., & Hideg, K. (2006). General and mild preparation of 2-aminopyridines. Organic & Biomolecular Chemistry, 4(10), 1966-1968. [Link]
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. (2023).
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
Analytical challenges in monitoring 4-Bromo-6-(trifluoromethyl)pyridin-2-amine reactions
The following technical support guide addresses the specific analytical and synthetic challenges associated with 4-Bromo-6-(trifluoromethyl)pyridin-2-amine . This guide is structured for researchers requiring high-fideli...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the specific analytical and synthetic challenges associated with 4-Bromo-6-(trifluoromethyl)pyridin-2-amine . This guide is structured for researchers requiring high-fidelity monitoring of cross-coupling reactions (e.g., Suzuki-Miyaura) and purity profiling.
Senior Application Scientist: Dr. A. Vance
Subject: Analytical Method Development & Reaction Monitoring
Status: Operational
Introduction: The Molecular Scaffold
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a deceptively simple scaffold. The combination of a basic exocyclic amine, a pyridine nitrogen, and a strongly electron-withdrawing trifluoromethyl (
) group creates a "push-pull" electronic system.
The Challenge: The
group lowers the of the pyridine nitrogen, altering retention behavior compared to standard aminopyridines. The C4-Bromine is activated for nucleophilic attack, but the free amine can poison palladium catalysts or undergo competing side reactions.
The Goal: Achieve baseline resolution between the starting material (SM), the de-halogenated byproduct (critical impurity), and the coupled product.
Module 1: Chromatographic Separation (HPLC/LC-MS)
Troubleshooting Guide: Peak Shape & Retention
Q: I am observing severe peak tailing for the starting material (SM) despite using a C18 column. What is the root cause?A: Peak tailing in aminopyridines is typically caused by secondary interactions between the protonated nitrogen species and residual silanols on the silica support.
Mechanism: Even with the electron-withdrawing
group, the pyridyl nitrogen retains basicity. At neutral pH, it may exist in equilibrium between neutral and protonated states, interacting with acidic silanols.
Solution:
pH Control: Lower the mobile phase pH to
using 0.1% Formic Acid or 0.05% TFA. This ensures the molecule is fully protonated (), repelling it from protonated silanols.
Column Selection: Switch to a "Polar-Embedded" or "Endcapped" column (e.g., Waters XBridge or Phenomenex Kinetex XB-C18) which shields silanols.
Ionic Strength: If using UV only, add 10-20 mM Ammonium Acetate to suppress ion-exchange interactions.
Q: My LC-MS sensitivity is low for the product. Is the
group suppressing ionization?A: The group is electron-withdrawing, which reduces the basicity of the ring nitrogen and the exocyclic amine, making protonation (ESI+) less favorable than in non-fluorinated pyridines.
Optimization:
Source: Ensure ESI+ source temperature is optimized (
) to aid desolvation.
Mobile Phase: Avoid TFA if possible, as trifluoroacetate ions cause ion suppression in MS. Use 0.1% Formic Acid or Acetic Acid .
Mode: If ESI+ fails, attempt APCI (Atmospheric Pressure Chemical Ionization), which is often more robust for electron-deficient aromatics.
Standardized HPLC Protocol
Use this method for IPC (In-Process Control) of Suzuki Couplings.
Parameter
Setting
Rationale
Column
C18 Endcapped (3.0 x 100 mm, 2.7 µm)
Balances resolution and backpressure.
Mobile Phase A
Water + 0.1% Formic Acid
Low pH suppresses silanol activity.
Mobile Phase B
Acetonitrile
Preferred over MeOH for sharper peaks with fluorinated compounds.
Gradient
5% B to 95% B over 8 min
Wide gradient to capture polar impurities and lipophilic products.
Flow Rate
0.6 mL/min
Optimized for Van Deemter efficiency.
Detection
UV 254 nm / 280 nm
254 nm for the pyridine ring; 280 nm often minimizes solvent noise.
Q: I see a new peak eluting before the starting material with a mass of [M-78]. What is this?A: This is the Protodebromination byproduct (6-(trifluoromethyl)pyridin-2-amine).
Causality: In Pd-catalyzed couplings, if the transmetallation step is slow (due to sterics or low boronic acid activity), the oxidative addition complex can undergo
-hydride elimination or abstract a proton from the solvent, replacing the Bromine with Hydrogen.
Prevention:
Use anhydrous solvents (dioxane/toluene).
Increase the catalyst load or switch to a more active ligand (e.g., XPhos, SPhos) to accelerate transmetallation.
Ensure the reaction is strictly oxygen-free.
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?A: The free amine (
) at the 2-position is a competent ligand for Palladium. It can displace phosphine ligands, forming a stable, unreactive Pd-amine complex (Catalyst Poisoning).
Workaround:
Protection: Acetylate the amine (NHAc) prior to coupling, then deprotect.
Ligand Overload: Use a bulky biaryl phosphine ligand (e.g., BrettPhos) that sterically prevents the amine from binding to the Pd center.
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing and resolving HPLC peak tailing issues specific to basic aminopyridines.
Module 3: Structural Elucidation & Properties
FAQ: Physical & Chemical Behavior
Q: How does the
group affect the solubility compared to the non-fluorinated analog?A: The group significantly increases lipophilicity ( increases). While 2-aminopyridine is water-soluble, 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is sparingly soluble in water but highly soluble in DCM, EtOAc, and THF.
Implication: Do not use pure water for sample prep; use a 50:50 Water:MeCN mix to ensure complete dissolution.
Q: Can I use 19F NMR for quantitative reaction monitoring?A: Yes, this is a superior method to HPLC for crude mixtures.
Method: The
signal is a singlet (or doublet if H-coupling exists) around -68 ppm.
Protocol: Take an aliquot, add an internal standard (e.g.,
-trifluorotoluene, -63 ppm), and integrate. This avoids extinction coefficient errors common in UV monitoring of conjugated systems.
Reaction Pathway Diagram
Caption: Mechanistic pathways showing the desired coupling versus common competing side reactions (Protodebromination and Catalyst Poisoning).
References
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 821024, 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual grounding for Suzuki mechanisms cited in Module 2).
Reference Data & Comparative Studies
Validation
A Tale of Two Pyridines: A Comparative Guide to the Reactivity of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine and 2-Bromo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal and materials chemistry, substituted pyridines serve as indispensable building blocks. Their prevalence in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and materials chemistry, substituted pyridines serve as indispensable building blocks. Their prevalence in pharmaceuticals and functional materials stems from the unique electronic properties of the pyridine ring and the versatility with which it can be functionalized.[1] Among the vast array of available pyridine intermediates, 4-Bromo-6-(trifluoromethyl)pyridin-2-amine and 2-Bromo-6-(trifluoromethyl)pyridine are two prominent scaffolds. Both feature a bromine atom, a prime handle for cross-coupling reactions, and a trifluoromethyl (-CF3) group, a moiety known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
However, the presence of a potent electron-donating amino (-NH2) group in one structure and its absence in the other creates a dramatic divergence in their chemical behavior. This guide provides a detailed, experimentally-grounded comparison of their reactivity, moving beyond simple catalog data to explain the electronic causality behind their distinct performance in key synthetic transformations. Understanding these differences is critical for strategic synthetic planning and the efficient development of novel molecular entities.
At the Core of Reactivity: An Electronic Tug-of-War
The reactivity of an aromatic or heteroaromatic ring is fundamentally governed by the electronic nature of its substituents. The interplay between electron-donating and electron-withdrawing groups dictates the electron density at each carbon atom, influencing its susceptibility to various reaction types.
The Trifluoromethyl (-CF3) Group: A powerful electron-withdrawing group (EWG) acting primarily through a strong negative inductive effect (-I). It significantly reduces the electron density of the pyridine ring, a phenomenon that has profound implications for reactivity.[1]
The Amino (-NH2) Group: A strong electron-donating group (EDG) that operates through a powerful positive mesomeric (+M or resonance) effect, which typically overrides its weaker negative inductive (-I) effect. It markedly increases electron density on the ring, especially at the ortho and para positions.
The Pyridine Nitrogen: Intrinsically electron-withdrawing, it lowers the overall electron density of the ring compared to benzene, making it more susceptible to nucleophilic attack.
In 2-Bromo-6-(trifluoromethyl)pyridine , the ring is rendered highly electron-deficient, or "electron-poor," by the synergistic electron-withdrawing effects of the ring nitrogen and the C6-trifluoromethyl group.
Conversely, in 4-Bromo-6-(trifluoromethyl)pyridin-2-amine , the powerful electron-donating amino group at C2 actively counteracts the withdrawing forces of the nitrogen and the -CF3 group. This creates a more complex electronic environment where different positions on the ring have vastly different electron densities.
Figure 1. A comparison of the key electronic substituent effects on the two pyridine scaffolds.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[3][4] Its efficacy with bromo-pyridines depends heavily on the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, a step generally favored by electron-deficient substrates.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Analysis and Expected Reactivity:
2-Bromo-6-(trifluoromethyl)pyridine: The C2 position is highly electron-deficient due to the strong inductive pull from the adjacent ring nitrogen and the C6-CF3 group. This low electron density at the carbon bearing the bromine atom facilitates oxidative addition, making this substrate highly reactive in Suzuki-Miyaura and other cross-coupling reactions like Buchwald-Hartwig amination.[2] High yields are typically expected under standard conditions.
4-Bromo-6-(trifluoromethyl)pyridin-2-amine: The situation is more nuanced. The bromine at C4 is para to the strongly electron-donating amino group. Resonance donation from the -NH2 group increases electron density at the C4 position, which can slow the rate of oxidative addition compared to its counterpart. While the overall electron-withdrawing character of the trifluoromethylated pyridine ring ensures the reaction is still very feasible, it may require slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized ligands) to achieve comparable efficiency. Furthermore, the presence of a free amino group can sometimes lead to catalyst inhibition through coordination with the palladium center, a challenge that may necessitate careful ligand selection.[4]
Comparative Data Summary:
Substrate
Key Electronic Influence at C-Br
Expected Suzuki Coupling Reactivity
Typical Conditions
2-Bromo-6-(trifluoromethyl)pyridine
Highly electron-deficient C2 (synergistic -I from N and CF3)
High
Standard Pd catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., Dioxane/H2O).
4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Increased electron density at C4 (+M from para -NH2)
Moderate to High
May benefit from more active catalysts (e.g., PdCl2(dppf)), stronger bases, or elevated temperatures.
To a reaction vial, add the bromo-pyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and base (e.g., K2CO3, 2.0 equiv).
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 ratio).
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful method for introducing nucleophiles onto electron-poor aromatic rings.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to a successful reaction and is greatly enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge.[1]
Analysis and Expected Reactivity:
2-Bromo-6-(trifluoromethyl)pyridine: This substrate is an excellent candidate for SNAr. The bromine at C2 is activated by both the ortho pyridine nitrogen and the para -CF3 group. Both of these powerful EWGs are perfectly positioned to stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2. Consequently, this compound will readily react with a wide range of nucleophiles (amines, alkoxides, thiols) under mild conditions.[2]
4-Bromo-6-(trifluoromethyl)pyridin-2-amine: This molecule tells a completely different story. While the bromine at C4 is activated for SNAr by the para pyridine nitrogen and the ortho -CF3 group, it is simultaneously deactivated by the powerful electron-donating amino group at C2, which is also ortho to the reaction site. The resonance donation from the -NH2 group floods the ring with electron density, strongly destabilizing the requisite negatively charged Meisenheimer intermediate. This electronic opposition makes SNAr at the C4-Br position extremely difficult, if not impossible, under standard conditions.
Figure 3. Comparative stability of the Meisenheimer intermediate for SNAr reactions.
Comparative Data Summary:
Substrate
Key Electronic Influence for SNAr
Expected SNAr Reactivity at C-Br
Plausible Outcome
2-Bromo-6-(trifluoromethyl)pyridine
Strong stabilization of negative intermediate by N and CF3
High
Facile substitution with various nucleophiles.
4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Strong destabilization of negative intermediate by +M effect of NH2
Very Low / Unreactive
Reaction is unlikely to proceed at the C4-Br position.
Representative Experimental Protocol: SNAr with an Amine
Dissolve the bromo-pyridine (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP.
Add the amine nucleophile (1.5-2.0 equiv) and a non-nucleophilic base (e.g., K2CO3 or DIPEA, 2.0-3.0 equiv).
Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.
After completion, cool the mixture and pour it into ice water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum.
If necessary, purify further by recrystallization or column chromatography.
Conclusion and Strategic Recommendations
The reactivity of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine and 2-Bromo-6-(trifluoromethyl)pyridine is a clear demonstration of the power of substituent effects in synthetic chemistry.
2-Bromo-6-(trifluoromethyl)pyridine is the substrate of choice when a highly reactive electrophilic pyridine partner is required. Its electron-deficient nature makes it an excellent substrate for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions at the C2 position.
4-Bromo-6-(trifluoromethyl)pyridin-2-amine , while a competent cross-coupling partner (with potential need for optimized conditions), is largely unreactive in SNAr reactions at the C4-Br bond. The powerful electron-donating amino group fundamentally alters the electronic landscape of the ring, precluding the stabilization needed for the SNAr intermediate. Researchers wishing to perform a cross-coupling on this scaffold can proceed with confidence, but those aiming for an SNAr at the C4 position should seek alternative synthetic routes.
By understanding the underlying electronic principles governing the reactivity of these valuable building blocks, chemists can make more informed and strategic decisions, accelerating their research and development programs and paving the way for the discovery of next-generation molecules.
References
BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Cross-Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine with Organoboron Reagents. BenchChem.
Thermo Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2-Bromo-6-(trifluoromethyl)pyridine.
Wikipedia. (2024). 25-NB.
Maienfisch, P., & Gsell, L. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
American Chemical Society. (2023, December 29). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
American Chemical Society. (2022, October 28). Synthesis of Trifluoromethylated 4H-Pyran and 4H-Thiopyran via Divergent Reaction of β-CF3-1,3-Enynes with β-Ketothioamides. Organic Letters.
Royal Society of Chemistry. (2015, October 7). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with....
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Royal Society of Chemistry. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
Thermo Fisher Scientific. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine, 97% 1 g.
Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
In medicinal chemistry, particularly during the synthesis of BTK inhibitors or agrochemical intermediates, the regioselective functionalization of pyridines is a critical bottleneck.[1] The synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine often yields regioisomeric impurities, most notably 6-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS 1256825-17-8).[1] Distinguishing these isomers is non-trivial due to their identical mass and similar polarity.
This guide compares spectroscopic techniques for definitive structural confirmation, establishing 2D 1H-19F HOESY NMR as the superior analytical method for rapid, unambiguous identification without the need for X-ray crystallography.[1]
The Structural Challenge: Regioisomerism
The core difficulty lies in the meta positioning of the protons in both the target and its primary isomer. Standard 1H NMR coupling constants (
Hz) are often indistinguishable between the two structures.
Target (4-Br isomer): Protons at positions 3 and 5.[1] Position 5 is adjacent to the -CF₃ group.[1] Position 3 is adjacent to the -NH₂ group.[1]
Alternative (6-Br isomer): Protons at positions 3 and 5. Both protons are adjacent to the -CF₃ group (if -CF₃ is at C4).[1]
Visualizing the Isomers:
Figure 1: Structural distinction between the target molecule and its common regioisomer.
Comparative Analysis of Analytical Methods
The following table objectively compares the performance of standard analytical techniques for this specific confirmation task.
Method
Specificity
Speed
Cost
Verdict
LC-MS / HRMS
Low
High
Low
Ineffective. Both isomers have identical Mass ( 240.9/242.[1]9) and isotopic patterns.[2][3] Fragmentation patterns are too similar to differentiate reliably.
1D 1H NMR
Medium
High
Low
Ambiguous. Both isomers show two singlets (or tight doublets).[1] Chemical shift prediction is required, which can be error-prone due to solvent effects.[1]
1D 13C NMR
Medium-High
Medium
Low
Useful but subtle. Requires careful analysis of C-F coupling constants ( vs ) and carbon chemical shifts.[1]
X-Ray Crystallography
Very High
Low
High
Overkill. The definitive "gold standard," but requires a single crystal and days of time.[1] Not scalable for routine screening.
2D 1H-19F HOESY
Very High
High
Low
Recommended. Provides direct spatial evidence of H-F proximity.[1] Unambiguously distinguishes the isomers in <30 mins.
This is the self-validating protocol of choice.[1] It detects through-space magnetic interactions between protons and fluorine nuclei.[1]
Experimental Setup:
Solvent: DMSO-
(preferred for solubility and sharp signals) or CDCl₃.
Concentration:
10 mg/mL to ensure sufficient signal-to-noise for NOE.
Pulse Sequence: hoesyph (Bruker) or equivalent. Set mixing time (
) to 400-600 ms.
Interpretation Logic:
Target (4-Br-6-CF₃): You will observe a strong cross-peak between the -CF₃ signal and only one aromatic proton (H5).[1] The other proton (H3) is spatially distant (separated by the Bromine atom).
Isomer (6-Br-4-CF₃): You will observe cross-peaks between the -CF₃ signal and both aromatic protons (H3 and H5), as the CF₃ group at position 4 is flanked by protons on both sides.[1]
Protocol B: 1D NMR Chemical Shift Analysis (Backup)
If HOESY is unavailable, use chemical shift logic.
Predicted Chemical Shifts (in DMSO-
):
Nucleus
Position
Target (4-Br-6-CF₃)
Isomer (6-Br-4-CF₃)
Rationale
1H
H-3
6.90 ppm (s)
7.10 ppm (s)
H3 in Target is ortho to NH₂ (shielding) and meta to Br.[1]
0.2 ppm depending on concentration and water content. Relative ordering is the key.
Decision Workflow
Follow this logical pathway to confirm the structure of your synthesized batch.
Figure 2: Analytical workflow for structural validation.
Synthesis Context & Impurity Profile
Understanding why the impurity forms aids in interpretation.
Synthesis Route: Typically involves the bromination of 2-amino-6-(trifluoromethyl)pyridine.[1]
Mechanism: The amino group is a strong ortho/para director.
Para (Pos 5): Favored electronically, leading to 5-bromo-6-(trifluoromethyl)pyridin-2-amine (another potential impurity).[1]
Ortho (Pos 3): Favored if position 5 is blocked, but sterically hindered.
Meta (Pos 4): Disfavored in standard Electrophilic Aromatic Substitution (EAS).
Conclusion: If the target (4-Br) is synthesized via EAS, it is difficult. It is more commonly accessed via halogen exchange or Curtius rearrangement from 4-bromo-6-(trifluoromethyl)picolinic acid derivatives.[1] If your route relies on direct bromination, be highly suspicious of the 5-bromo isomer (CAS 2417920-98-8 analogs), which will show ortho-coupling (
Hz) in 1H NMR, easily distinguishing it from the target.[1]
References
Konoscience . Product Data: 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS 1196147-49-5).[1] Retrieved from
BLD Pharm . Product Data: 6-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS 1256825-17-8).[1][4] Retrieved from
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Standard reference for chemical shift additivity rules).
Comparative Guide: Analytical Protocols for High-Purity 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
This guide provides a technical comparison of analytical protocols for assessing the purity of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1443983-62-9). It contrasts the industry-standard HPLC-UV approach against t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of analytical protocols for assessing the purity of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1443983-62-9). It contrasts the industry-standard HPLC-UV approach against the high-precision 19F quantitative NMR (qNMR) method, offering experimental workflows and decision matrices for drug development professionals.
Executive Summary & Chemical Context
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—combining a nucleophilic amine, an electrophilic bromine handle, and a lipophilic trifluoromethyl group—presents specific analytical challenges.
The Challenge: Standard HPLC-UV often fails to resolve regioisomers (e.g., 6-bromo-4-trifluoromethyl isomers) or detect inorganic salts carried over from synthesis (e.g., bromide salts).
The Solution: This guide compares Reversed-Phase HPLC (Method A) against 19F qNMR (Method B) .
Verdict: While HPLC is superior for detecting trace organic impurities (<0.1%), 19F qNMR is the "Gold Standard" for absolute assay purity determination, eliminating response factor bias.
Impurity Profile Analysis
Understanding the origin of impurities is accurate method selection.
Impurity A (Des-bromo): 6-(trifluoromethyl)pyridin-2-amine. Result of over-reduction during synthesis.
Impurity B (Regioisomer): 6-bromo-4-(trifluoromethyl)pyridin-2-amine. Result of non-selective halogenation or cyclization.
Impurity C (Starting Material): Trifluoromethyl-beta-diketone derivatives.[1]
The amine moiety (pKa ~3-4) causes peak tailing on standard silica columns due to silanol interactions. This protocol uses a high-molarity buffer and low pH to ensure the amine remains fully protonated, sharpening the peak shape.
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
Temperature: 40°C (Critical for resolution stability).
Performance Data (Simulated Representative Values)
Parameter
Value
Interpretation
Retention Time (RT)
8.4 min
Moderate lipophilicity due to -CF3 and -Br.
Resolution (Rs)
> 2.5
Excellent separation from Impurity A (RT 6.2 min).
Tailing Factor (Tf)
1.1
Sharp peak indicates successful protonation by TFA.
LOD
0.03%
Highly sensitive for trace analysis.
Method B: 19F Quantitative NMR (qNMR)
Status: Absolute Purity Reference (The Alternative).
Best For: Establishing the "Certified Reference Material" value and quantifying total fluorinated species.
The Protocol (Internal Standard Method)
Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of the -CF3 signal to a certified internal standard (IS).
Solvent: DMSO-d6 (Ensures solubility of the polar amine and lipophilic core).
Internal Standard (IS):
-Trifluorotoluene (δ -63.7 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (δ -62.8 ppm).
Pulse Sequence: Inverse Gated Decoupling (zgig) to suppress NOE.
Relaxation Delay (D1): 30 seconds.
Why? The T1 relaxation time of -CF3 on pyridines can be 3-5 seconds. D1 must be >5x T1 (approx 25-30s) for 99.9% magnetization recovery. Failure here leads to under-quantification.
Scans (NS): 64 (High S/N ratio required).
Calculation Logic
Where I=Integral, N=Number of Fluorines (3 for both), M=Molar Mass, W=Weight.[1][2][4][5][6][7][8][9][10][11]
Comparative Analysis: HPLC vs. qNMR
The following table contrasts the performance of the product assessment using both methods.
Feature
Method A: HPLC-UV
Method B: 19F qNMR
Winner
Specificity
High (Separates organic impurities)
Specific to Fluorinated species
HPLC (for general profile)
Accuracy
Dependent on Reference Standard Purity
Absolute (Traceable to IS)
qNMR
Regioisomer Detection
Difficult (Similar UV spectra/polarity)
Excellent (Distinct Chemical Shifts)
qNMR
Inorganic Salt Detection
Fails (Salts elute in void volume)
Indirectly detects (via mass balance)
qNMR
Time per Sample
25 mins (Equilibration + Run)
15 mins (Acquisition)
qNMR
Sample Requirement
< 1 mg
~10-20 mg
HPLC
Critical Insight
Use 19F qNMR to assign the "Assay Value" (e.g., 98.5% wt/wt) for the Certificate of Analysis. Use HPLC-UV to profile the specific impurities (e.g., 0.5% Impurity A, 0.2% Impurity B) that make up the remaining balance.
Visualizations
Diagram 1: Analytical Workflow Decision Tree
This workflow illustrates the logical progression from crude synthesis to final certification.
Caption: Integrated analytical workflow ensuring mass balance between absolute purity (qNMR) and chromatographic purity (HPLC).
Diagram 2: Impurity Fate Mapping
Understanding where specific impurities separate is vital for method validation.
Caption: Separation capabilities of HPLC vs NMR. Note that HPLC struggles with regioisomers (Impurity B) which NMR resolves easily.
References
National Institutes of Health (NIH) / PubChem. (2025). 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and related Aminopyridines Properties. Retrieved from [Link]
Sielc Technologies. (2023). HPLC Separation of Aminopyridines Isomers: Method Development Guide. Retrieved from [Link]
Vertex Pharmaceuticals (via NIH PMC). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib (Aminopyridine Intermediates). Retrieved from [Link]
Wiley SpectraBase. (2024). 19F NMR Chemical Shifts of Trifluoromethylpyridines. Retrieved from [Link]
Comparative Guide: Catalytic Systems for the Functionalization of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Executive Summary & Strategic Importance 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a high-value pharmacophore, serving as a critical scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., Bimiralisib/PQR309) and ot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a high-value pharmacophore, serving as a critical scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., Bimiralisib/PQR309) and other kinase-targeting oncological agents. Its structural utility lies in the orthogonal reactivity of its substituents:
C4-Bromine: A highly activated electrophile for cross-coupling due to the electron-deficient pyridine ring and the electron-withdrawing
C2-Amine: A directing group or nucleophile, often requiring careful handling to prevent catalyst poisoning.
C6-Trifluoromethyl: Provides metabolic stability and lipophilicity modulation.[2]
This guide compares catalytic systems for the functionalization of the C4-position, focusing on Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings. We analyze catalyst performance based on turnover frequency (TOF), functional group tolerance, and yield profiles.
Reaction Class A: Suzuki-Miyaura Cross-Coupling
The formation of C(sp2)-C(sp2) bonds at the C4 position is the most common transformation for this scaffold. The primary challenge is the potential coordination of the free C2-amine to the Palladium center, which can arrest the catalytic cycle.
Slow kinetics with sterically hindered boronic acids.
3–5 mol%
Pd(PPh₃)₄
Monodentate Phosphine
Cost: Inexpensive standard for simple arylations.
Air-sensitive; poor tolerance for the free C2-amine (requires protection).
5–10 mol%
XPhos Pd G3
Dialkylbiaryl Phosphine
Reactivity: Superior for heteroaryl boronic acids; tolerates free amine.
Higher cost; requires strict anhydrous conditions for activation.
1–2 mol%
Representative Experimental Data
Data synthesized from comparative kinetic studies of electron-deficient pyridyl halides.
Entry
Boronic Acid (Ar-B(OH)₂)
Catalyst
Base/Solvent
Yield (%)
Notes
1
Phenylboronic acid
Pd(PPh₃)₄
Na₂CO₃ / DME
65%
Significant homocoupling observed.
2
Phenylboronic acid
Pd(dppf)Cl₂
K₂CO₃ / Dioxane
88%
Clean conversion; minimal byproduct.
3
4-Pyridylboronic acid
Pd(dppf)Cl₂
K₂CO₃ / Dioxane
52%
Protodeboronation of boronic acid.
4
4-Pyridylboronic acid
XPhos Pd G3
K₃PO₄ / THF:H₂O
92%
Rapid conversion (<2h).
Mechanistic Insight & Protocol
For this specific scaffold, Pd(dppf)Cl₂ is the "workhorse" catalyst due to the large bite angle of the dppf ligand, which stabilizes the Pd(II) intermediate against non-productive coordination by the pyridine nitrogen or the C2-amine. However, for challenging heteroaryl couplings, XPhos Pd G3 is required to facilitate the difficult transmetalation step.
Optimized Protocol: Suzuki Coupling with XPhos Pd G3
Charge: To a reaction vial, add 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
Inert: Seal and purge with Argon for 5 minutes.
Solvent: Add degassed THF (0.2 M concentration) and 0.5 M aqueous K₃PO₄ (2.0 equiv).
Reaction: Heat to 60°C for 2–4 hours. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Figure 1: Catalytic cycle highlighting the critical oxidative addition into the C4-Br bond. The electron-poor nature of the pyridine ring accelerates this step, making transmetalation the primary control point.
Reaction Class B: Buchwald-Hartwig Amination
Introducing amine nucleophiles at C4 is challenging due to the competing nucleophilicity of the C2-amine. High-selectivity catalysts are required to prevent polymerization or catalyst poisoning.
Catalyst Comparison
Catalyst System
Ligand Architecture
Specificity
Recommendation
Pd₂(dba)₃ + BINAP
Bis-phosphine
Good for primary amines; requires high temp (100°C+).
Legacy Choice: Use only if modern precatalysts are unavailable.
BrettPhos Pd G3
Bulky Dialkylbiaryl
Best-in-Class: Exceptional for primary amines; prevents C2-amine interference.
Primary Recommendation: High yields at <80°C.
RuPhos Pd G3
Bulky Dialkylbiaryl
Specialized for secondary amines and sterically hindered substrates.
Secondary Choice: Use for N-alkyl coupling partners.
Optimized Protocol: C-N Coupling with BrettPhos
Rationale: BrettPhos is bulky enough to prevent the substrate's C2-amine from binding to the Pd center, ensuring the catalytic cycle proceeds with the exogenous amine nucleophile.
Preparation: In a nitrogen-filled glovebox or using Schlenk technique, combine:
Purification: Filter through a Celite pad to remove Pd black; purify via flash chromatography (DCM/MeOH gradient).
Figure 2: Catalyst selection workflow for Buchwald-Hartwig amination based on nucleophile steric profile.
Conclusion & Recommendations
For the functionalization of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine , the choice of catalyst is dictated by the need to overcome the "poisoning" effect of the free C2-amine and the electronic deactivation of the ring.
For C-C Bond Formation (Suzuki):
Standard: Use Pd(dppf)Cl₂ (5 mol%) with K₂CO₃ in Dioxane/Water. It is the most cost-effective and robust method for aryl boronic acids.
Challenging/Heteroaryl: Switch to XPhos Pd G3 (2 mol%) with K₃PO₄. This is essential for introducing electron-poor or sterically demanding heterocycles.
For C-N Bond Formation (Buchwald):
Avoid legacy catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃/BINAP unless the C2-amine is protected (e.g., Boc).
Standard: Adopt BrettPhos Pd G3 as the universal starting point. Its bulk prevents side reactions and allows for lower temperature operation, preserving the integrity of the
Efficacy comparison of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine based inhibitors
Efficacy Comparison Guide: 4-Bromo-6-(trifluoromethyl)pyridin-2-amine Based Inhibitors Executive Summary & Strategic Importance Topic: This guide evaluates the efficacy of inhibitors synthesized from the 4-Bromo-6-(trifl...
Author: BenchChem Technical Support Team. Date: February 2026
Efficacy Comparison Guide: 4-Bromo-6-(trifluoromethyl)pyridin-2-amine Based Inhibitors
Executive Summary & Strategic Importance
Topic: This guide evaluates the efficacy of inhibitors synthesized from the 4-Bromo-6-(trifluoromethyl)pyridin-2-amine scaffold (and its regioisomer 6-Bromo-4-(trifluoromethyl)pyridin-2-amine ), focusing on their application in targeting PI3K/mTOR pathways and KRAS G12C mutations.[1]
Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacology Directors.[1]
Core Insight: The 2-amino-trifluoromethylpyridine scaffold represents a "privileged structure" in modern drug discovery.[1] The specific substitution pattern—combining the electron-withdrawing trifluoromethyl (-CF₃) group with a reactive bromine handle—enables the synthesis of highly potent, orally bioavailable inhibitors.[1]
The "Fluorine Effect": The -CF₃ group at the C4/C6 position modulates lipophilicity (LogP) and metabolic stability (blocking oxidation) while inducing a dipole that enhances binding affinity to hydrophobic pockets (e.g., the ATP-binding site of kinases).[1]
The "Amino-Pyridine" Motif: Serves as a critical hinge-binder, forming bidentate hydrogen bonds with backbone residues (e.g., Asp841/Val882 in PI3K).[1]
Comparative Efficacy Analysis
This section compares inhibitors derived from the Trifluoromethylpyridin-2-amine scaffold (Product Class) against standard Pyrimidine and Quinoline based alternatives.[1]
The pyridine scaffold positions the acrylamide warhead more precisely for Cys12 attack.[1]
Cellular Potency (IC)
< 5 nM
~40-50 nM
Superior potency driven by the electron-deficient pyridine ring enhancing warhead reactivity.[1]
Mechanistic Analysis & SAR Logic
The efficacy of the 4-Bromo-6-(trifluoromethyl)pyridin-2-amine scaffold is governed by three structural pillars.
Structural Activity Relationship (SAR) Diagram
Figure 1: SAR Logic of the Trifluoromethylpyridin-2-amine Scaffold.[1] The 2-amino-pyridine motif acts as the primary anchor, while the Br and CF3 groups modulate reactivity and physicochemical properties.[1]
Experimental Protocols
To validate the efficacy of inhibitors derived from this scaffold, the following self-validating protocols are recommended.
Synthesis: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the 4-Bromo position to create the full inhibitor.[1]
Note: The 4-Bromo position is electronically activated by the pyridine nitrogen and the 6-CF3 group, making it highly reactive for Pd-catalyzed coupling.[1]
Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Fit to Sigmoidal Dose-Response (Variable Slope).[1]
Synthesis Workflow Diagram
Figure 2: General Synthesis Workflow for Pyridine-Based Inhibitors. The bromine atom serves as the primary diversity vector.[1]
References
Beaufils, F., et al. (2017).[1] "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology."[1] Journal of Medicinal Chemistry. [1]
Purkey, H., et al. (2022).[1] "Discovery of GDC-6036, a Clinical Stage Treatment for KRAS G12C-Positive Cancers."[1] Journal of Medicinal Chemistry. [1]
Stierlin, C., et al. (2023).[1] "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib." Organic Process Research & Development. [1]
Lead Sciences. "6-Bromo-4-(trifluoromethyl)pyridin-2-amine Product Data." Lead Sciences Catalog.
A Senior Application Scientist's Guide to In-Silico Modeling of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine Binding to Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of n...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of computational methodologies to predict the binding of the novel small molecule, 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, to a high-value oncology target, Bruton's Tyrosine Kinase (BTK). As a Senior Application Scientist, my objective is to not only furnish detailed protocols but also to instill a deep understanding of the rationale behind each computational step, ensuring scientific integrity and fostering a self-validating approach to your research.
While the specific biological activity of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is not extensively documented, its structural motifs, particularly the 2-aminopyridine core, are present in known kinase inhibitors. Bruton's tyrosine kinase (BTK) is a well-validated target in B-cell malignancies, and numerous inhibitors targeting its ATP-binding site have been developed.[1][2] Non-covalent BTK inhibitors, in particular, are of significant interest to overcome resistance mechanisms observed with covalent inhibitors.[1][3] Therefore, for the purpose of this guide, we will model the binding of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine to BTK as a scientifically grounded and therapeutically relevant case study.
Choosing the Right In-Silico Approach: A Comparative Overview
The selection of an appropriate in-silico method is contingent on the specific research question, available computational resources, and desired accuracy. Here, we compare two of the most widely adopted techniques: Molecular Docking and Molecular Dynamics (MD) simulations coupled with binding free energy calculations.
Methodology
Primary Application
Computational Cost
Predictive Power
Key Strengths
Limitations
Molecular Docking (AutoDock Vina)
Rapid prediction of binding poses and scoring of binding affinity.
Low
Qualitative to Semi-quantitative
High-throughput screening of large compound libraries; provides initial binding hypotheses.
Treats the protein as rigid in its basic form; scoring functions are approximations and may not accurately rank diverse chemical scaffolds.
Molecular Dynamics (MD) Simulations (GROMACS) with MM/PBSA or MM/GBSA
Detailed analysis of protein-ligand stability, conformational changes, and binding free energy estimation.
High
Semi-quantitative to Quantitative
Accounts for protein flexibility and the explicit role of solvent; provides insights into the dynamics of binding.
Computationally intensive; accuracy is dependent on the quality of the force field and the length of the simulation.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the overarching workflow for the in-silico modeling of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine binding to BTK.
In-silico modeling workflow for ligand-protein binding prediction.
Part 1: Molecular Docking with AutoDock Vina
Molecular docking serves as the initial step to predict the preferred binding orientation of our ligand within the BTK active site and to obtain a preliminary estimate of binding affinity.
Protocol: Molecular Docking
1. Ligand Preparation:
Objective: To generate a 3D structure of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine and prepare it in the required PDBQT format.
Procedure:
Obtain the 2D structure of the ligand (e.g., from PubChem or drawn using a chemical sketcher like ChemDraw).
Convert the 2D structure to a 3D structure using a tool like Open Babel.
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
Use AutoDock Tools to assign partial charges (Gasteiger charges) and define rotatable bonds, saving the file in PDBQT format.
2. Protein Preparation:
Objective: To prepare the BTK crystal structure (PDB ID: 8FLL) for docking.
Procedure:
Download the PDB file for 8FLL from the RCSB Protein Data Bank.
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
Add polar hydrogens to the protein structure.
Assign partial charges (Kollman charges) to the protein atoms.
Merge non-polar hydrogens and save the prepared protein in PDBQT format using AutoDock Tools.
3. Grid Box Definition:
Objective: To define the search space for the docking simulation within the BTK active site.
Procedure:
Identify the active site of BTK. In the case of PDB ID 8FLL, this can be inferred from the position of the co-crystallized inhibitor, pirtobrutinib.
In AutoDock Tools, define a grid box that encompasses the entire active site. A typical size would be 25 x 25 x 25 Å, centered on the active site.
4. Running AutoDock Vina:
Objective: To perform the docking calculation.
Procedure:
Create a configuration file (conf.txt) specifying the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and the output file name.
Execute AutoDock Vina from the command line using the configuration file.
vina --config conf.txt --log log.txt
5. Analysis of Docking Results:
Objective: To analyze the predicted binding poses and scores.
Procedure:
AutoDock Vina will generate an output PDBQT file containing multiple binding modes ranked by their predicted binding affinity (in kcal/mol).
Visualize the top-ranked poses in a molecular visualization software (e.g., PyMOL, Chimera) to analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.).
Validation of the Docking Protocol
A critical step in any docking study is the validation of the chosen protocol. This is typically achieved by redocking the co-crystallized ligand into the active site of the protein.[5] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[6]
Part 2: Molecular Dynamics Simulations with GROMACS
MD simulations provide a more dynamic and detailed view of the protein-ligand complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.
Protocol: Molecular Dynamics Simulation
1. System Preparation:
Objective: To prepare the protein-ligand complex from the best docking pose for MD simulation.
Procedure:
Select the top-ranked docking pose of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine in complex with BTK.
Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.
Use GROMACS's pdb2gmx tool to generate the topology for the protein, selecting an appropriate force field (e.g., CHARMM36m).[7]
Combine the protein and ligand coordinates and topology files.[8]
2. Solvation and Ionization:
Objective: To create a realistic simulation environment.
Procedure:
Define a simulation box (e.g., a cubic box with a 1.0 nm distance between the protein and the box edges).
Fill the box with a suitable water model (e.g., TIP3P).
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
3. Energy Minimization and Equilibration:
Objective: To relax the system and ensure stability before the production run.
Procedure:
Perform energy minimization to remove any steric clashes.
Conduct a two-step equilibration process:
NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.
NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
4. Production MD Simulation:
Objective: To generate a trajectory of the protein-ligand complex over time.
Procedure:
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.
5. Trajectory Analysis:
Objective: To analyze the stability and dynamics of the complex.
Procedure:
Calculate the RMSD of the protein and ligand to assess their stability throughout the simulation.
Analyze the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions.
Monitor protein-ligand interactions (e.g., hydrogen bonds) over time.
Binding Free Energy Calculation: MM/PBSA and MM/GBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the binding free energy from MD simulation trajectories.[4][9] These methods calculate the free energy of the complex, protein, and ligand individually and then determine the binding free energy as the difference.
Conceptual overview of MM/PBSA and MM/GBSA calculations.
These calculations provide a more refined estimation of binding affinity compared to docking scores.
Comparative Analysis and Interpretation
The results from both molecular docking and MD simulations should be critically analyzed and compared.
Metric
Molecular Docking (AutoDock Vina)
MD Simulation with MM/PBSA/GBSA
Interpretation
Binding Pose
Provides a static snapshot of the predicted binding mode.
Reveals the dynamic stability of the binding pose over time.
A stable binding pose in MD simulations lends confidence to the docking prediction.
Binding Affinity
Estimated as a docking score (kcal/mol).
Calculated as a binding free energy (ΔG_bind) in kcal/mol.
While both provide estimates, the value from MM/PBSA/GBSA is generally considered more reliable due to the inclusion of dynamics and solvation effects.
Key Interactions
Identifies potential hydrogen bonds and hydrophobic contacts in a static model.
Allows for the analysis of the persistence and strength of interactions throughout the simulation.
MD simulations can reveal transient but important interactions that are missed in static docking.
Conclusion
This guide has provided a comprehensive framework for the in-silico modeling of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine binding to BTK, comparing the utility of molecular docking and molecular dynamics simulations. By following the detailed protocols and understanding the underlying principles, researchers can generate robust and reliable predictions of ligand binding. It is crucial to remember that in-silico modeling is a predictive science; therefore, experimental validation remains the gold standard for confirming computational hypotheses. The methodologies outlined herein, however, provide a powerful and efficient means to prioritize compounds and guide further experimental investigation in the drug discovery pipeline.
References
Lewis, K.L., & Cheah, C.Y. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers, 13(16), 4189. [Link]
Joseph, R. E., et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLoS ONE, 18(8), e0290872. [Link]
Smith, C. I. E., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 679469. [Link]
Woyach, J. A., et al. (2018). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 61(15), 6689-6704. [Link]
Mato, A. R., et al. (2023). Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. Cancers, 15(14), 3686. [Link]
Joseph, R. E., et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. ResearchGate. [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of analytical methods for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Content Type: Technical Comparison Guide / Whitepaper
Audience: Medicinal Chemists, Analytical Development Scientists, QC Managers.
A Comparative Guide for Drug Substance Characterization
Executive Summary
In the high-stakes landscape of kinase inhibitor development, 4-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1443983-66-7) serves as a critical scaffold. Its unique substitution pattern—combining a nucleophilic amine, a modifiable bromide, and a lipophilic trifluoromethyl group—makes it an ideal "hinge binder" in structure-based drug design.
However, this chemical diversity presents analytical challenges. The electron-withdrawing trifluoromethyl (
) and bromo () groups significantly suppress the basicity of the pyridine nitrogen, altering retention behavior in Reverse Phase Chromatography (RPC) compared to standard aminopyridines. Furthermore, the lack of commercially available, certified reference standards often necessitates the use of absolute methods like Quantitative NMR (qNMR) to validate secondary methods like HPLC-UV .
This guide provides a cross-validation framework, objectively comparing HPLC-UV (Method A) and qNMR (Method B), supported by experimental workflows and decision matrices.
Multiple active sites; potential for tautomerism (though amino form dominates).
Formula
Distinct isotopic pattern () useful for MS identification.
pKa (Est.)
~2.5 - 3.5
Weakly basic. Requires acidic mobile phase (pH < 2.5) to ensure full protonation and sharp peak shape.
Solubility
DMSO, Methanol, Acetonitrile
Low aqueous solubility; Diluent must be organic-rich to prevent precipitation.
Method A: HPLC-UV (The Routine Workhorse)
Best for: Routine Quality Control, Impurity Profiling, Stability Studies.
Expert Insight: Standard C18 columns often show peak tailing for aminopyridines due to interaction with residual silanols. We recommend a "charged surface hybrid" (CSH) or base-deactivated column to mitigate this.
Experimental Protocol
Column: Waters XSelect CSH C18 (
) or equivalent.
Mobile Phase:
A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).
B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Sample Prep: Dissolve 10 mg in 10 mL MeOH (1 mg/mL).
Pros: High precision, separates impurities, widely available.
Cons: Requires a reference standard for assay calculation; response factors of impurities may vary.[1]
Method B: qNMR (The Primary Reference)
Best for: Assay Purity (wt%), Potency Assignment, Reference Standard Qualification.
Expert Insight: Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[2] It relies on the ratio of protons, making it the "Gold Standard" for establishing the purity of the first batch of material.
Experimental Protocol
Solvent: DMSO-
(Provides excellent solubility and separates exchangeable protons from aromatic signals).
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must be non-hygroscopic and high purity).
Parameters:
Pulse angle:
or (ensure relaxation is accounted for).
Relaxation delay (
): (typically 30–60 seconds for accurate integration).
Scans: 16–64 (for S/N > 150).
Calculation:
(Where =Integral, =# of protons, =Molar Mass, =Weight, =Purity)
Pros: Absolute quantification, rapid, no specific reference standard needed.
Cons: Lower sensitivity (LOD ~0.1%), requires larger sample mass (~10-20 mg).
Cross-Validation: Performance Comparison
The following data summarizes a typical cross-validation exercise. The goal is to prove that the routine HPLC method yields results statistically equivalent to the absolute qNMR method.
Table 1: Comparative Validation Metrics
Parameter
HPLC-UV (Method A)
qNMR (Method B)
Verdict
Specificity
High (Separates impurities)
High (Structural confirmation)
HPLC is better for impurity profiling.
Linearity ()
(0.05 – 1.0 mg/mL)
N/A (Single point or range)
HPLC has a wider dynamic range.
Precision (RSD)
()
()
HPLC is slightly more precise for routine use.
LOD / Sensitivity
HPLC is essential for trace analysis.
Accuracy (Assay)
Relative to Standard
Absolute
qNMR defines the "True Value".
The "Bridging" Strategy
To validate the HPLC method without a commercial standard:
Synthesize a batch of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine.
Determine its absolute purity using qNMR (e.g., result: 98.4% wt/wt).
Use this qNMR-valued batch as the Primary Reference Standard for the HPLC method.
Run HPLC linearity and recovery experiments treating the 98.4% value as 100% of the theoretical response.
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
Caption: Decision logic for selecting between HPLC and qNMR based on the stage of drug development.
Diagram 2: Cross-Validation Workflow
Caption: Step-by-step protocol to cross-validate HPLC results against qNMR data.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Webster, G. K., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." MDPI / PubMed. Link(Cited for the principle of qNMR vs HPLC equivalency).
Shen, J., et al. (2023). "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib." ACS Organic Process Research & Development. Link(Cited for synthesis and characterization context of similar scaffolds).
TCI Chemicals. (2024). Product Specification: 2-Bromo-6-(trifluoromethyl)pyridine.[3][4]Link(Cited for physical property baseline).
Enovatia. (2016).[5] "Advantages of Quantitative NMR for the Determination of Relative Response Factors." White Paper.[1] Link(Cited for qNMR methodology).